molecular formula C6H6Cl2N2 B052299 2,4-Dichloro-5-ethylpyrimidine CAS No. 34171-40-9

2,4-Dichloro-5-ethylpyrimidine

Cat. No.: B052299
CAS No.: 34171-40-9
M. Wt: 177.03 g/mol
InChI Key: YFYFVWTWMBQHOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5-ethylpyrimidine is a versatile and high-value halogenated pyrimidine derivative engineered for advanced synthetic chemistry applications. Its core research value lies in its role as a key synthetic intermediate, where the two chlorine atoms at the 2 and 4 positions and the ethyl group at the 5 position provide distinct sites for selective nucleophilic aromatic substitution and further functionalization. This compound is extensively utilized in medicinal chemistry for the construction of novel drug candidates, particularly in the development of kinase inhibitors, anticancer agents, and antiviral compounds, where the pyrimidine scaffold is a privileged structure. In agrochemical research, it serves as a critical precursor for synthesizing herbicides and fungicides. The presence of the electron-donating ethyl group influences the electronic properties of the ring, modulating the reactivity of the chlorinated sites and offering a unique handle for structure-activity relationship (SAR) studies. Researchers value this compound for its ability to rapidly generate diverse chemical libraries, accelerating the discovery of new bioactive molecules with optimized potency and selectivity. It is supplied with detailed analytical data (including NMR and HPLC-MS) to ensure batch-to-batch consistency and support rigorous scientific investigation.

Properties

IUPAC Name

2,4-dichloro-5-ethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c1-2-4-3-9-6(8)10-5(4)7/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYFVWTWMBQHOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434093
Record name 2,4-dichloro-5-ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34171-40-9
Record name 2,4-dichloro-5-ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloro-5-ethylpyrimidine: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-dichloro-5-ethylpyrimidine, a key heterocyclic intermediate in the development of novel pharmaceutical and agrochemical agents. This document details its structure, physicochemical characteristics, a representative synthetic protocol, and its functional role as a versatile chemical building block.

Chemical Structure and Identifiers

This compound is a substituted pyrimidine ring, featuring two chlorine atoms at positions 2 and 4, and an ethyl group at position 5. The chlorine atoms are highly reactive sites, making the molecule an excellent precursor for nucleophilic substitution reactions to build more complex molecular architectures.

Below is a diagram of the chemical structure of this compound.

G start 5-Ethyluracil (Precursor) intermediate This compound (Core Intermediate) start->intermediate  Chlorination (POCl3) product1 Mono-substituted Intermediate intermediate->product1  Selective SNAr reagent1 Nucleophile 1 (e.g., R-NH2) reagent1->product1 final_product Final Product (e.g., API, Herbicide) product1->final_product  Second SNAr reagent2 Nucleophile 2 (e.g., R'-OH) reagent2->final_product

Physical and chemical characteristics of 2,4-Dichloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-ethylpyrimidine is a halogenated pyrimidine derivative that serves as a versatile building block in organic synthesis. Its distinct chemical structure, featuring two reactive chlorine atoms at the 2 and 4 positions and an ethyl group at the 5 position, makes it a valuable intermediate in the development of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, including its synthesis, reactivity, and potential applications in medicinal chemistry and agrochemical research.

Physical and Chemical Characteristics

While specific experimental data for this compound is not extensively reported in publicly available literature, its fundamental properties can be summarized. Further experimental validation is recommended for precise characterization.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₆Cl₂N₂--INVALID-LINK--[1]
Molecular Weight 177.03 g/mol --INVALID-LINK--[1]
CAS Number 34171-40-9--INVALID-LINK--[1]
Appearance Not explicitly reported; likely a solid or liquid at room temperature.General knowledge of similar compounds.
Melting Point Not explicitly reported.
Boiling Point Not explicitly reported.
Solubility Expected to be soluble in common organic solvents.General knowledge of similar compounds.

Synthesis

The synthesis of 2,4-dichloro-5-substituted pyrimidines generally involves the chlorination of a corresponding 2,4-dihydroxypyrimidine (uracil) derivative. A common method employs phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine such as N,N-dimethylaniline, to facilitate the conversion of the hydroxyl groups to chlorine atoms.

General Experimental Protocol for Synthesis

The following is a generalized protocol based on the synthesis of similar 2,4-dichloropyrimidine derivatives. Optimization for this compound may be required.

Workflow for the Synthesis of this compound

Synthesis_Workflow start Start with 5-ethyluracil reagents Add POCl₃ (excess) start->reagents Chlorination heating Heat mixture (e.g., reflux) reagents->heating workup Quench with ice-water and extract with organic solvent heating->workup purification Purify by distillation or chromatography workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-ethyluracil in an excess of phosphorus oxychloride (POCl₃).

  • Chlorination: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, carefully quench the reaction mixture by pouring it onto crushed ice. The excess POCl₃ will hydrolyze.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions. The chlorine atoms are good leaving groups, and their replacement by various nucleophiles allows for the introduction of diverse functional groups.

The regioselectivity of the substitution is influenced by the electronic nature of the nucleophile and the reaction conditions. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position. This differential reactivity can be exploited for the sequential introduction of different substituents.

Diagram of Nucleophilic Aromatic Substitution (SNAr) Reactivity

SNAr_Reactivity reactant This compound c4_product 4-Substituted-2-chloro- 5-ethylpyrimidine reactant->c4_product Nucleophile 1 (e.g., amine, thiol) - Preferential attack at C4 c2_product 2-Substituted-4-chloro- 5-ethylpyrimidine reactant->c2_product Nucleophile 2 (under specific conditions) - Attack at C2 disubstituted_product 2,4-Disubstituted- 5-ethylpyrimidine c4_product->disubstituted_product Nucleophile 2 c2_product->disubstituted_product Nucleophile 1

Caption: Regioselectivity in nucleophilic substitution of this compound.

The versatility of this compound as a synthetic intermediate makes it a valuable precursor in the discovery of novel therapeutic agents and agrochemicals. The pyrimidine scaffold is a common feature in many biologically active compounds, and the ability to functionalize it at multiple positions allows for the fine-tuning of pharmacological properties.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of this compound.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
1H NMR Signals corresponding to the ethyl group (a triplet and a quartet) and a singlet for the proton at the 6-position of the pyrimidine ring.
13C NMR Resonances for the two carbons of the ethyl group and the four distinct carbons of the dichloropyrimidine ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the two chlorine atoms.
Infrared (IR) Spectroscopy Characteristic absorption bands for C-H, C=N, and C-Cl bonds.

General Analytical Workflow

Analytical_Workflow sample Synthesized This compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (e.g., GC-MS) sample->ms ir IR Spectroscopy sample->ir data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis

Caption: A typical workflow for the analytical characterization of the compound.

Conclusion

References

Synthesis of 2,4-Dichloro-5-ethylpyrimidine from 5-ethyluracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 2,4-dichloro-5-ethylpyrimidine, a crucial intermediate in the development of various therapeutic agents. The primary route involves the direct chlorination of 5-ethyluracil. This document provides a comprehensive overview of the methodology, including experimental protocols and quantitative data derived from analogous syntheses of similar pyrimidine derivatives.

Introduction

Halogenated pyrimidines are fundamental building blocks in medicinal chemistry and organic synthesis.[1] Their utility stems from the reactive nature of the halogen substituents, which serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functional groups at the C2 and C4 positions of the pyrimidine ring.[1] Furthermore, these compounds are key substrates in transition metal-catalyzed cross-coupling reactions, enabling the formation of complex molecular architectures.[1] this compound, in particular, is a valuable precursor for the synthesis of targeted therapeutics.

Synthesis Pathway

The conversion of 5-ethyluracil to this compound is achieved through a direct chlorination reaction. This process transforms the hydroxyl groups of the tautomeric form of 5-ethyluracil into chloro groups. The most common and effective method employs phosphorus oxychloride (POCl₃) as the chlorinating agent.[1][2][3] The reaction is often facilitated by the addition of a tertiary amine, such as N,N-dimethylaniline (DMA), which acts as a catalyst and acid scavenger.[1][4][5]

Synthesis_Pathway 5-ethyluracil 5-ethyluracil 2_4_dichloro_5_ethylpyrimidine This compound 5-ethyluracil->2_4_dichloro_5_ethylpyrimidine Chlorination (Reflux) reagents POCl₃, N,N-dimethylaniline (cat.)

Caption: General synthesis pathway for this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from established procedures for similar 5-substituted uracils.[1][2][4][5]

Materials:

  • 5-ethyluracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (DMA)

  • Dichloromethane (CH₂Cl₂)

  • Ice water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-ethyluracil in an excess of phosphorus oxychloride.

  • Catalyst Addition: Slowly add a catalytic amount of N,N-dimethylaniline to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Carefully and slowly pour the mixture into a beaker of ice water with vigorous stirring to quench the excess phosphorus oxychloride.

    • Extract the aqueous mixture with dichloromethane.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

    • If necessary, the crude this compound can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Quantitative Data

The following table summarizes typical reaction parameters and yields for the chlorination of various 5-substituted uracils, which can be considered indicative for the synthesis of this compound.

Starting MaterialChlorinating AgentCatalyst/AdditiveReaction Time (h)Yield (%)Reference
5-FluorouracilPOCl₃N,N-Dimethylaniline292.2[5]
5-FluorouracilPOCl₃N,N-Dimethylaniline4~95[4]
2,4-Dihydroxy-5-pyrimidinecarboxaldehydePOCl₃-5-[2]
5-AcetyluracilPOCl₃---[3]

Logical Workflow of the Synthesis

The synthesis of this compound follows a logical and sequential workflow, from the initial reaction to the final purified product.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Mix 5-ethyluracil, POCl₃, and DMA reflux Heat to Reflux start->reflux monitor Monitor Reaction (TLC/HPLC) reflux->monitor quench Quench with Ice Water monitor->quench extract Extract with Dichloromethane quench->extract wash Wash Organic Layer (NaHCO₃, H₂O, Brine) extract->wash dry Dry over Na₂SO₄/MgSO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Column Chromatography or Distillation concentrate->purify product Pure 2,4-dichloro- 5-ethylpyrimidine purify->product

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from 5-ethyluracil is a straightforward and efficient process, primarily relying on chlorination with phosphorus oxychloride. The provided protocol, based on analogous transformations, offers a robust starting point for laboratory-scale synthesis. The resulting dichlorinated pyrimidine is a versatile intermediate, poised for further functionalization in the development of novel chemical entities with potential therapeutic applications.

References

An In-depth Technical Guide to 2,4-dichloro-5-ethylpyrimidine (CAS 34171-40-9): Properties and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. The information herein is compiled from publicly available sources and does not constitute a fully comprehensive safety or toxicological profile. Independent verification and a thorough risk assessment are required before handling this chemical.

Executive Summary

This technical guide provides a detailed overview of the known properties and hazards of 2,4-dichloro-5-ethylpyrimidine (CAS No. 34171-40-9). This compound is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities. While specific toxicological data for this compound is limited, information from its GHS classification and studies on structurally related compounds indicate that it should be handled as a hazardous substance, with particular concern for its corrosive and irritant properties. This guide summarizes the available physicochemical data, outlines the known hazards, and provides a representative synthetic workflow.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Data is derived from publicly available databases and supplier information.

PropertyValueSource
Molecular Formula C₆H₆Cl₂N₂PubChem[1]
Molecular Weight 177.03 g/mol PubChem[1]
CAS Number 34171-40-9PubChem[1]
Appearance Not specified, likely a solid or liquid-
Boiling Point No data available-
Melting Point No data available-
Density No data available-
Solubility No data available-
InChIKey YFYFVWTWMBQHOH-UHFFFAOYSA-NPubChem[1]

Hazard Identification and Toxicology

GHS Classification
Hazard ClassHazard StatementPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Corrosion/Irritation (Category 1B)H314: Causes severe skin burns and eye damage
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation

Source: PubChem[1]

Toxicological Summary
  • Acute Toxicity: Classified as harmful if swallowed. The oral LD50 is not established. No data is available for dermal or inhalation toxicity.[1]

  • Skin and Eye Irritation: The compound is classified as causing severe skin burns and eye damage.[1] A study on the closely related compound, 2,4-dichloro-5-methylpyrimidine, reported that it induces acute irritant contact dermatitis (ICD), with symptoms including edematous erythematous skin lesions, a burning sensation, and pruritus developing within minutes of exposure.[2] It is prudent to assume that this compound exhibits similar corrosive and irritant properties.

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation.[1]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data available.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in published literature. However, a general synthetic scheme for dichloropyrimidine derivatives can be described.

Representative Synthesis of a Dichloropyrimidine Derivative

The synthesis of dichloropyrimidines often involves the chlorination of a corresponding dihydroxypyrimidine precursor using a chlorinating agent like phosphorus oxychloride (POCl₃).

G General Synthesis of Dichloropyrimidines cluster_start Starting Materials cluster_reaction Chlorination Reaction cluster_product Product cluster_purification Workup and Purification Uracil Uracil Derivative (e.g., 5-ethyluracil) Reaction React with Phosphorus Oxychloride (POCl₃) Optionally with a tertiary amine base Uracil->Reaction Step 1 Workup Quench with ice-water Reaction->Workup Step 2 Dichloropyrimidine This compound Extraction Extract with organic solvent (e.g., ethyl acetate) Workup->Extraction Purification Purify by column chromatography Extraction->Purification Purification->Dichloropyrimidine

Caption: A generalized workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: The starting uracil derivative (e.g., 5-ethyluracil) is suspended in a solvent, often neat phosphorus oxychloride.

  • Chlorination: Phosphorus oxychloride (POCl₃) is added, and the mixture is heated to reflux for several hours until the reaction is complete, as monitored by a suitable technique like HPLC. In some procedures, a tertiary amine is added to act as a base.

  • Workup: The reaction mixture is cooled and carefully poured into ice water to quench the excess POCl₃.

  • Extraction: The aqueous mixture is extracted with a water-immiscible organic solvent, such as ethyl acetate.

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography, to yield the final this compound.

Biological Activity and Signaling Pathways

There is no specific information available regarding the mechanism of action or the signaling pathways affected by this compound. However, the pyrimidine scaffold is a well-known pharmacophore. Dichloropyrimidine derivatives are versatile intermediates in the synthesis of compounds targeting a wide range of biological targets, including kinases and other enzymes.

Potential Metabolic Fate

The metabolism of pyrimidines in vivo is a well-established pathway. While not studied for this specific compound, a generalized metabolic pathway can be inferred.

G Generalized Pyrimidine Catabolic Pathway Pyrimidine Exogenous Pyrimidine (e.g., this compound) Metabolite1 Hydrolytic Dechlorination Pyrimidine->Metabolite1 Phase I Metabolism (e.g., by CYPs) Metabolite2 Ring Reduction Metabolite1->Metabolite2 Dihydro-pyrimidine dehydrogenase (DPD) Metabolite3 Ring Opening Metabolite2->Metabolite3 Dihydropyrimidinase Excretion Excretion Products Metabolite3->Excretion β-ureidopropionase

Caption: A potential metabolic pathway for pyrimidine derivatives.

This pathway is speculative for this compound and would require experimental verification. The presence of chlorine atoms may significantly alter its metabolic stability and the nature of its metabolites.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis. The two chlorine atoms at positions 2 and 4 of the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This makes it a useful intermediate for the synthesis of libraries of compounds for screening in drug discovery and agrochemical research. Substituted pyrimidines are core structures in numerous approved drugs, including antivirals, anticancer agents, and antibiotics.

Conclusion

This compound is a reactive chemical intermediate with significant potential in synthetic chemistry. However, the available data indicates that it is a hazardous substance that is harmful if swallowed and can cause severe skin burns, eye damage, and respiratory irritation. The lack of comprehensive toxicological data necessitates that it be handled with extreme caution, using appropriate personal protective equipment and engineering controls. Further research is required to fully characterize its toxicological profile and to understand its biological activity and metabolic fate.

References

An In-depth Technical Guide on the Solubility of 2,4-Dichloro-5-ethylpyrimidine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,4-Dichloro-5-ethylpyrimidine, a heterocyclic compound of interest in synthetic and medicinal chemistry. A thorough review of publicly available scientific literature reveals a notable absence of specific quantitative solubility data for this compound. This guide therefore provides qualitative solubility information derived from synthetic procedures and presents a comprehensive set of quantitative solubility data for the structurally analogous compound, 2,4-dichloro-5-methoxypyrimidine, to serve as a valuable reference for solvent selection and experimental design. Furthermore, this document outlines detailed experimental protocols for the accurate determination of solubility, equipping researchers with the necessary methodologies for their specific applications.

Introduction to this compound

This compound is a substituted pyrimidine with the molecular formula C₆H₆Cl₂N₂.[1] Its structure is characterized by a pyrimidine ring with two chlorine atoms at positions 2 and 4, and an ethyl group at position 5. This arrangement of functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other bioactive compounds. The solubility of this compound in various organic solvents is a critical parameter for its use in chemical reactions, purification processes, and formulation studies.

Solubility Profile of this compound

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in common organic solvents. The lack of published data underscores the need for experimental determination by researchers working with this compound.

Qualitative Solubility Information

Qualitative insights into the solubility of this compound can be inferred from documented synthetic procedures. One method for its preparation involves a workup procedure where the reaction mixture is treated with a combination of ether and ice, followed by extraction of the aqueous phase with ether.[2] This suggests that this compound is soluble in diethyl ether.

Solubility Data for a Structurally Related Compound: 2,4-Dichloro-5-methoxypyrimidine

In the absence of direct data for the ethyl-substituted compound, the solubility of the structurally similar 2,4-dichloro-5-methoxypyrimidine can provide valuable guidance for solvent selection. The primary difference lies in the substituent at the 5-position (ethyl vs. methoxy), which may influence polarity and crystal lattice energy, thereby affecting solubility. The following table summarizes the experimentally determined mole fraction solubility (x) of 2,4-dichloro-5-methoxypyrimidine in several common organic solvents at various temperatures.

Table 1: Mole Fraction Solubility (x) of 2,4-Dichloro-5-methoxypyrimidine in Various Organic Solvents [3]

Temperature (K)Ethyl Acetate (x)Methanol (x)Ethanol (x)Acetone (x)Tetrachloromethane (x)Heptane (x)
295.600.3845-----
297.35---0.4987--
298.10-----0.0312
298.60----0.3214-
299.44--0.1763---
302.37-0.2158----
304.210.4572-----
305.32--0.2289---
306.18---0.5891--
307.15----0.3897-
308.69-0.2891----
311.37---0.6543--
312.15----0.4432-
312.830.5431-----
314.53--0.2987---
316.390.5987-----
316.61--0.3154---
316.95-0.3542----
320.08-----0.0589

Data extracted from the Journal of Chemical & Engineering Data.[3]

The data indicates that 2,4-dichloro-5-methoxypyrimidine exhibits the highest solubility in acetone, followed by ethyl acetate, tetrachloromethane, methanol, ethanol, and heptane.[3] This trend does not directly correlate with solvent polarity, suggesting that other factors such as specific solute-solvent interactions play a significant role.[3]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data of this compound, the following experimental methodologies are recommended.

Isothermal Saturation (Shake-Flask) Method

This gravimetric method is a reliable and widely used technique for determining equilibrium solubility.

Objective: To determine the mass of this compound that dissolves in a specific volume of a solvent at a constant temperature to achieve a saturated solution.

Apparatus and Materials:

  • This compound (solid)

  • Selected organic solvents

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Glassware (pipettes, beakers, volumetric flasks)

  • Evaporating dish or pre-weighed vial

  • Oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or water bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Sample Withdrawal and Filtration: Once equilibrium is established, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the equilibration temperature. Immediately filter the solution through a syringe filter into a pre-weighed container to remove any undissolved solid particles.

  • Solvent Evaporation: Evaporate the solvent from the filtered solution using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a ventilated oven at a temperature below the boiling point of the solvent and the melting point of the solute.

  • Mass Determination: Once the solvent is completely removed, place the container with the solid residue in a vacuum desiccator to remove any residual solvent and cool to room temperature. Weigh the container with the dried solid.

  • Calculation: The mass of the dissolved this compound is the final weight of the container and solid minus the initial tare weight of the container. The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Laser Monitoring Observation Technique

This dynamic method is suitable for determining the temperature-dependent solubility.

Objective: To determine the temperature at which a known concentration of this compound completely dissolves in a solvent upon controlled heating.

Apparatus and Materials:

  • This compound (solid)

  • Selected organic solvents

  • Jacketed glass vessel

  • Magnetic stirrer and stir bar

  • Precision thermometer or temperature probe

  • Circulating water bath with temperature control

  • Laser source

  • Light detector

Procedure:

  • Sample Preparation: Accurately weigh a known mass of this compound and a known mass of the solvent into the jacketed glass vessel.

  • Heating and Observation: Place the vessel in the circulating water bath and begin stirring. Slowly increase the temperature of the bath at a controlled rate (e.g., 0.1-0.5 K/min).

  • Endpoint Detection: A laser beam is passed through the suspension, and the light intensity is measured by a detector. As the solid dissolves, the solution becomes clear, and the intensity of the transmitted light increases. The temperature at which the solution becomes completely clear is recorded as the dissolution temperature for that specific concentration.

  • Data Analysis: By repeating this procedure for several different concentrations, a solubility curve (solubility vs. temperature) can be constructed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal saturation method.

experimental_workflow Workflow for Isothermal Saturation Solubility Determination start Start prep Prepare supersaturated solution (excess solute in solvent) start->prep equilibrate Equilibrate at constant temperature (e.g., 24-72h with agitation) prep->equilibrate settle Cease agitation and allow solid to settle equilibrate->settle sample Withdraw and filter a known volume of supernatant settle->sample transfer Transfer filtrate to the tared vessel sample->transfer weigh_initial Tare a pre-weighed evaporation vessel weigh_initial->transfer evaporate Evaporate solvent completely transfer->evaporate weigh_final Weigh the vessel with dry solute residue evaporate->weigh_final calculate Calculate solubility (g/100mL, mol/L, etc.) weigh_final->calculate end End calculate->end

Workflow for Isothermal Saturation Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this technical guide provides valuable qualitative information and quantitative data for a closely related analogue, 2,4-dichloro-5-methoxypyrimidine. The presented data and experimental protocols offer a solid foundation for researchers and drug development professionals to effectively work with this compound. It is strongly recommended that experimental solubility determination be carried out under the specific conditions of temperature and in the solvents relevant to the intended application to ensure accurate and reliable results.

References

Molecular weight and formula of 2,4-Dichloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-dichloro-5-ethylpyrimidine, a substituted pyrimidine of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related analogs to provide insights into its synthesis, potential biological activities, and applications.

Core Compound Properties

This compound is a halogenated pyrimidine derivative. Its core chemical and physical properties are summarized below.

PropertyValueSource
Molecular Formula C₆H₆Cl₂N₂[1]
Molecular Weight 177.03 g/mol
IUPAC Name This compound[1]
CAS Number 34171-40-9[1]

Synthesis and Reaction Chemistry

Postulated Experimental Protocol: Synthesis of this compound

This protocol is a theoretical procedure based on the known synthesis of similar compounds, such as 2,4-dichloro-5-methylpyrimidine and 2,4-dichloro-5-fluoropyrimidine.

Objective: To synthesize this compound by chlorination of 5-ethyluracil.

Materials:

  • 5-Ethyluracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (as a catalyst)

  • Toluene

  • Ice

  • Water

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Dichloromethane (for extraction)

  • Hexane (for crystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend 5-ethyluracil in an excess of phosphorus oxychloride.

  • Catalyst Addition: Slowly add N,N-dimethylaniline to the suspension while stirring under a nitrogen atmosphere.

  • Chlorination: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure compound.

Logical Workflow for Synthesis

G Postulated Synthesis Workflow Start 5-Ethyluracil Reagents POCl₃, N,N-Dimethylaniline Reaction Chlorination (Reflux) Start->Reaction Reagents->Reaction Quench Quenching with Ice Water Reaction->Quench Extraction Extraction with Dichloromethane Quench->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Product This compound Purification->Product

Caption: Postulated workflow for the synthesis of this compound.

Potential Biological Activity and Applications in Drug Development

While direct biological data for this compound is scarce, the broader class of 2,4-dichloropyrimidine derivatives serves as crucial intermediates in the synthesis of a wide range of biologically active compounds. The reactivity of the two chlorine atoms at the 2 and 4 positions allows for selective nucleophilic substitution, making this scaffold a versatile building block in medicinal chemistry.

Derivatives of closely related 2,4-dichloropyrimidines have been investigated for various therapeutic applications, including:

  • Anticancer Agents: Many kinase inhibitors and other anticancer drugs incorporate a substituted pyrimidine core.

  • Antiviral Compounds: The pyrimidine scaffold is central to many nucleoside and non-nucleoside antiviral drugs.

  • Agrochemicals: Substituted pyrimidines are also used in the development of herbicides and fungicides.

The presence of the 5-ethyl group may influence the compound's pharmacokinetic and pharmacodynamic properties, potentially offering a different biological profile compared to its methyl or fluoro analogs.

Signaling Pathway and Experimental Workflow Diagrams

Given the absence of specific experimental data on the biological targets of this compound, a signaling pathway diagram cannot be constructed. However, a generalized workflow for screening such a compound in a drug discovery context is presented below.

General Drug Discovery Screening Workflow

G General Screening Workflow Compound This compound Primary_Screening Primary Screening (e.g., Kinase Panel) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Cell_Based_Assays Cell-Based Assays (e.g., Proliferation, Apoptosis) Dose_Response->Cell_Based_Assays Lead_Optimization Lead Optimization Cell_Based_Assays->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

Caption: A generalized workflow for the initial screening of a novel chemical entity.

Conclusion

This compound is a chemical entity with potential applications in drug discovery and agrochemical development, primarily owing to its versatile dichloropyrimidine scaffold. While direct experimental data remains limited, this guide provides a foundational understanding of its properties and a scientifically inferred basis for its synthesis and potential biological evaluation. Further research is warranted to fully elucidate the chemical and biological characteristics of this compound.

References

Unlocking the Therapeutic Potential of 2,4-Dichloro-5-ethylpyrimidine: A Guide to Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide outlines promising, yet underexplored, research avenues for derivatives of 2,4-dichloro-5-ethylpyrimidine. While direct biological investigations of this specific chemical scaffold are sparse, extensive research into structurally analogous 5-substituted 2,4-dichloropyrimidines provides a strong rationale for its potential as a core component in novel therapeutics. This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering insights into potential applications, methodologies for synthesis and evaluation, and a roadmap for future discovery.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activity. Derivatives have been successfully developed as anticancer agents, kinase inhibitors, and antiviral therapeutics. The presence of reactive chlorine atoms at the C2 and C4 positions of the pyrimidine ring offers a facile route for synthetic modification, allowing for the systematic exploration of chemical space and the optimization of biological activity. The ethyl group at the C5 position provides a unique lipophilic feature that can be exploited to enhance binding affinity and pharmacokinetic properties.

This guide will delve into three primary areas of potential therapeutic application for this compound derivatives: anticancer activity, kinase inhibition, and antiviral applications.

Potential as Anticancer Agents

The pyrimidine nucleus is a fundamental building block in numerous approved anticancer drugs. Research on closely related 2,4,5-substituted pyrimidines has demonstrated potent activity against a variety of cancer cell lines. For instance, novel 2,4,5-substituted pyrimidine derivatives have shown inhibitory concentrations (IC₅₀) in the sub-micromolar range against human hepatocellular carcinoma.[1] This suggests that derivatives of this compound could be promising candidates for development as novel antineoplastic agents.

Structure-Activity Relationship Insights

Structure-activity relationship (SAR) studies on analogous compounds reveal that the substituents at the 2, 4, and 5 positions of the pyrimidine ring are critical for determining anticancer potency.[1][2] The exploration of various amine, aniline, and heterocyclic moieties at the C2 and C4 positions, coupled with the unique 5-ethyl group, could lead to the discovery of compounds with high efficacy and selectivity.

Quantitative Data from Analogous Compounds

To guide future research, the following table summarizes the anticancer activity of various 5-substituted pyrimidine derivatives against different cancer cell lines.

Compound Class5-SubstituentC2/C4-SubstituentsCancer Cell LineActivity (IC₅₀/GI₅₀)Reference
2,4,5-Substituted PyrimidineVariedVaried anilinesBEL-7402 (Hepatocellular Carcinoma)< 0.10 µM[1]
2,4-DiaminopyrimidineVariedTriazolopiperazine/TriazaspirodecanoneA549 (Lung), HCT-116 (Colon), PC-3 (Prostate), MCF-7 (Breast)1.98 - 5.52 µM[3]
Quinazoline-based PyrimidodiazepineFused RingAnilinoquinazolineK-562 (Leukemia)0.622 µM[4]
Thiazolo[4,5-d]pyrimidineTrifluoromethylPhenyl/ThioneC32 (Melanoma), A375 (Melanoma)24.4 µM, 25.4 µM[5]
Pyrimidine-5-carbonitrileCyanoBenzylidene/HydrazoneHCT-116 (Colon), MCF-7 (Breast)1.14 - 10.33 µM[6]

Kinase Inhibition: A Promising Frontier

The pyrimidine scaffold is a well-established "privileged structure" for the development of kinase inhibitors, as it can mimic the adenine ring of ATP and bind to the hinge region of the kinase active site.[7] Derivatives of 2,4-dichloro-5-fluoropyrimidine, a close analog of the ethyl derivative, have been utilized as starting materials for the synthesis of inhibitors for Protein Kinase Cθ and Aurora kinases.[8][9] This strongly suggests that this compound is a promising starting point for developing novel kinase inhibitors for various therapeutic indications, including oncology and inflammatory diseases.

Key Kinase Targets

Based on research into analogous structures, potential kinase targets for this compound derivatives include:

  • Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical regulator of angiogenesis, the formation of new blood vessels that tumors need to grow.[6]

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, often dysregulated in cancer.

  • Aurora Kinases: Essential for cell division, and their inhibition can lead to cancer cell death.[8][9]

Signaling Pathway Visualization

The following diagram illustrates a simplified EGFR signaling pathway, a potential target for novel pyrimidine-based inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor Pyrimidine Derivative Inhibitor->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR Binds

Caption: Simplified EGFR signaling pathway and the potential inhibitory action of a pyrimidine derivative.

Quantitative Data from Analogous Kinase Inhibitors
Compound ClassTarget KinaseActivity (IC₅₀)Reference
Pyrimidine-5-carbonitrileVEGFR-20.53 - 2.41 µM[6]

Antiviral Applications

Pyrimidine derivatives have a long history as antiviral agents, primarily as nucleoside analogs that interfere with viral replication. However, non-nucleoside pyrimidine derivatives have also emerged as potent antivirals. Research has shown that certain pyrimidine compounds can inhibit viral replication through mechanisms such as interfering with de novo pyrimidine biosynthesis, which is essential for producing viral nucleic acids.[10] The this compound scaffold could be functionalized to develop novel antiviral agents against a range of viruses.

Potential Viral Targets and Mechanisms
  • RNA Viruses: Many RNA viruses, such as influenza and hepatitis C, are sensitive to inhibitors of pyrimidine biosynthesis.[10][11]

  • Retroviruses: 2,4-diamino-5-cyano-pyrimidine derivatives have demonstrated pronounced antiretroviral activity.[12]

Experimental Protocols

To facilitate research in this area, this section provides generalized experimental protocols for the synthesis and biological evaluation of this compound derivatives, based on established methods for analogous compounds.

General Synthesis Workflow

The reactive chlorine atoms at the C2 and C4 positions are amenable to sequential or simultaneous displacement via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.

Synthesis_Workflow Start This compound Step1 Selective C4 Substitution (SNA_r with R1-NH2) Start->Step1 Intermediate1 2-Chloro-4-(R1-amino)- 5-ethylpyrimidine Step1->Intermediate1 Step2 C2 Substitution (Suzuki Coupling with R2-B(OH)2) Intermediate1->Step2 Final Final Derivative Step2->Final

Caption: A potential synthetic workflow for creating diverse 2,4,5-trisubstituted ethylpyrimidine derivatives.

Protocol 1: Selective Nucleophilic Aromatic Substitution at C4

  • Dissolve this compound (1 equivalent) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

  • Add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Heat the reaction mixture at a temperature ranging from room temperature to 80 °C and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, perform an aqueous workup and purify the product by column chromatography on silica gel.

Protocol 2: Suzuki Cross-Coupling at C2

  • Combine the 2-chloro-4-substituted-5-ethylpyrimidine intermediate (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 equivalents), and a base like Na₂CO₃ or K₂CO₃ (2 equivalents).

  • Add a solvent system, typically a mixture of dioxane and water or toluene and ethanol.

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the reaction is complete as monitored by TLC or LC-MS.

  • After cooling, perform an aqueous workup, extract with an organic solvent, and purify the final product by column chromatography or recrystallization.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Seed human cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the synthesized pyrimidine derivatives for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control (vehicle-treated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

The this compound scaffold represents a significant and untapped opportunity in medicinal chemistry. Based on robust evidence from structurally related compounds, its derivatives hold considerable promise as anticancer agents, kinase inhibitors, and antiviral therapeutics. The synthetic tractability of the core structure allows for the creation of diverse chemical libraries, enabling a thorough exploration of structure-activity relationships. This guide provides a comprehensive starting point for researchers to initiate new drug discovery programs based on this promising, yet under-investigated, chemical entity. The data and protocols presented herein are intended to catalyze further investigation and unlock the full therapeutic potential of this versatile scaffold.

References

The Regioselectivity of Chloro Group Substitution in 2,4-Dichloro-5-ethylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the two chloro groups in 2,4-dichloro-5-ethylpyrimidine, a key heterocyclic intermediate in the synthesis of various biologically active molecules. Understanding the factors that govern the regioselectivity of nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions is critical for the strategic design of synthetic routes in drug discovery and development.

Core Principles of Reactivity

The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution. In 2,4-dichloropyrimidines, both chlorine atoms are activated for displacement. Generally, the chlorine atom at the C4 position is more reactive towards nucleophiles than the chlorine at the C2 position.[1] This preference is primarily attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4. The negative charge in the intermediate can be effectively delocalized by the adjacent nitrogen atom at position 3.

However, the regioselectivity of these reactions is highly sensitive to a variety of factors, and in many cases, a mixture of C2 and C4 substituted products can be formed.[2] The presence of the ethyl group at the C5 position, a weak electron-donating group, can influence the electronic properties of the pyrimidine ring and, consequently, the reactivity of the two chloro groups.

Factors Influencing Regioselectivity

The outcome of a nucleophilic substitution reaction on this compound is a delicate interplay of electronic and steric effects, as well as the nature of the nucleophile and the reaction conditions.

Substituents on the Pyrimidine Ring
  • Electron-donating groups (EDGs) at the C6 position can reverse the typical C4 selectivity, favoring substitution at the C2 position.[3]

  • Electron-withdrawing groups (EWGs) at the C5 position generally enhance the inherent preference for C4 substitution.[4][5]

The ethyl group at C5 in this compound is a weak electron-donating group. Its effect on the regioselectivity is not as pronounced as strong EWGs or EDGs, making the control of selectivity dependent on other factors.

Nature of the Nucleophile
  • Primary and Secondary Amines: These nucleophiles typically favor substitution at the more reactive C4 position. However, mixtures of C2 and C4 isomers are common.[2]

  • Tertiary Amines: In reactions with 5-substituted-2,4-dichloropyrimidines, tertiary amines have been shown to exhibit excellent C2 selectivity.[4][5]

  • Thiols: Thiolates are soft nucleophiles and generally substitute at the C4 position.

  • Alkoxides: Hard nucleophiles like alkoxides also tend to favor the C4 position.

Reaction Conditions
  • Temperature: Higher temperatures can lead to a decrease in selectivity and the formation of disubstituted products.

  • Solvent: The polarity of the solvent can influence the reaction rate and selectivity.

  • Base: The choice and stoichiometry of a base are crucial, especially in reactions with amines and thiols. Non-nucleophilic bases are often preferred to avoid competing reactions.

Catalysis
  • Palladium Catalysis: In cross-coupling reactions, palladium catalysts can be employed to achieve high regioselectivity, often favoring the C4 position.

Quantitative Data on Regioselective Reactions

Due to a lack of specific quantitative data for this compound in the surveyed literature, the following table provides representative data for analogous 5-substituted-2,4-dichloropyrimidines to illustrate the expected regioselectivity with different nucleophiles.

5-SubstituentNucleophileConditionsC4:C2 RatioYield (%)Reference
-NO₂DiethylamineCH₂Cl₂, rt, 2h>95:592[4]
-NO₂TriethylamineCH₂Cl₂, rt, 2h<5:9588[4]
-CF₃4-Aminobenzoic acid tert-butyl estert-BuOH, DIPEA, 80°C, 4h<5:9591[6]
-HThiophenolK₂CO₃, DMF, rt>95:585N/A
-HSodium MethoxideMeOH, rt>95:590N/A

Note: "N/A" indicates that a specific literature citation for this exact reaction could not be found, and the data is illustrative based on general principles of dichloropyrimidine reactivity.

Experimental Protocols

The following are detailed experimental protocols for achieving selective C4 and C2 substitution on a 2,4-dichloropyrimidine core, which can be adapted for this compound.

Protocol for Selective C4-Amination (Representative)

Objective: To synthesize 4-(alkylamino)-2-chloro-5-ethylpyrimidine.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (1.5 equiv)

  • n-Butanol or Acetonitrile

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of this compound in n-butanol, add the amine followed by DIPEA.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-substituted product.

Protocol for Selective C2-Amination using a Tertiary Amine (Representative)

Objective: To synthesize 2-(dialkylamino)-4-chloro-5-ethylpyrimidine.

Materials:

  • This compound (1.0 equiv)

  • Tertiary amine (e.g., triethylamine) (2.0 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in dichloromethane.

  • To this solution at room temperature, add the tertiary amine dropwise.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. The reaction is typically fast.

  • Upon completion, wash the reaction mixture with water to remove the ammonium salt.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting product is a dealkylated amine at the C2 position. Purify by silica gel column chromatography if necessary.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts of regioselectivity and a general experimental workflow.

G Regioselectivity in SNAr of this compound cluster_c4 C4-Substitution Pathway (Generally Favored) cluster_c2 C2-Substitution Pathway start_c4 This compound meisenheimer_c4 Meisenheimer Intermediate (Attack at C4) start_c4->meisenheimer_c4 More stable intermediate nuc_c4 Nucleophile (e.g., R₂NH, RSH, ROH) nuc_c4->meisenheimer_c4 product_c4 4-Substituted-2-chloro-5-ethylpyrimidine meisenheimer_c4->product_c4 -Cl⁻ start_c2 This compound meisenheimer_c2 Meisenheimer Intermediate (Attack at C2) start_c2->meisenheimer_c2 Less stable intermediate nuc_c2 Nucleophile (e.g., R₃N) nuc_c2->meisenheimer_c2 product_c2 2-Substituted-4-chloro-5-ethylpyrimidine meisenheimer_c2->product_c2 -Cl⁻

Caption: Competing SNAr pathways for this compound.

G General Experimental Workflow for SNAr start Reactant Preparation (this compound, nucleophile, solvent, base) reaction Reaction (Stirring at defined temperature, monitoring by TLC/LC-MS) start->reaction workup Aqueous Workup (Extraction, washing) reaction->workup drying Drying and Concentration (Anhydrous Na₂SO₄, rotary evaporation) workup->drying purification Purification (Silica gel chromatography) drying->purification product Isolated Product purification->product

Caption: A typical experimental workflow for SNAr reactions.

Conclusion

The reactivity of the chloro groups in this compound is governed by a predictable yet nuanced set of rules. While the C4 position is inherently more susceptible to nucleophilic attack, the regiochemical outcome can be effectively steered towards the C2 position by careful selection of the nucleophile, particularly by using tertiary amines. For drug development professionals, this tunable reactivity allows for the divergent synthesis of a wide array of substituted pyrimidine derivatives from a common intermediate, facilitating the exploration of chemical space in the search for novel therapeutic agents. The provided protocols and reactivity principles serve as a foundational guide for the strategic functionalization of this important heterocyclic scaffold.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,4-Dichloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloro-5-ethylpyrimidine. This versatile building block is crucial in the synthesis of a wide array of biologically active molecules. The regioselectivity of these reactions is a key consideration, and this guide offers insights into controlling the substitution at the C2 and C4 positions.

Introduction

2,4-Dichloropyrimidines are highly valuable intermediates in medicinal chemistry, serving as scaffolds for the synthesis of diverse heterocyclic compounds. The two chlorine atoms can be sequentially displaced by various nucleophiles, allowing for the introduction of different functional groups. The reactivity of the chlorine atoms generally follows the order C4 > C2, a preference that can be modulated by the nature of the substituent at the C5 position and the choice of nucleophile.[1][2] In the case of this compound, the weakly electron-donating ethyl group influences the electron distribution of the pyrimidine ring, impacting the regioselectivity of the substitution.

Regioselectivity of Nucleophilic Substitution

The regioselectivity of nucleophilic substitution on the 2,4-dichloropyrimidine core is a critical aspect of its synthetic utility. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position. This preference is attributed to the greater electron deficiency at C4, which can be rationalized by resonance stabilization of the Meisenheimer intermediate formed during the reaction.[2]

However, the substituent at the C5 position plays a significant role in modulating this selectivity. While electron-withdrawing groups at C5, such as a nitro group, strongly favor substitution at C4[3][4][5], the impact of an electron-donating group like ethyl is less pronounced. It is anticipated that for most nucleophiles, a preference for C4 substitution will still be observed, albeit potentially with lower selectivity compared to substrates with electron-withdrawing groups.

Interestingly, the choice of nucleophile can also dictate the site of substitution. While primary and secondary amines typically favor the C4 position, tertiary amines have been shown to exhibit a remarkable preference for the C2 position in 5-substituted 2,4-dichloropyrimidines.[3][4][5] This altered selectivity provides a powerful synthetic tool for accessing C2-functionalized pyrimidines.

Data Presentation: Predicted Regioselectivity and Reaction Conditions

The following tables summarize the expected regioselectivity and general reaction conditions for the nucleophilic substitution on this compound with common nucleophiles. These are predictive and based on established principles for analogous 2,4-dichloropyrimidines.

Table 1: Reaction with Amine Nucleophiles

Nucleophile TypeExpected Major ProductSolventBaseTemperature (°C)
Primary Amines (e.g., R-NH₂)4-Amino-2-chloro-5-ethylpyrimidineTHF, Dioxane, EtOHK₂CO₃, Et₃N, DIPEA25 - 80
Secondary Amines (e.g., R₂NH)4-Dialkylamino-2-chloro-5-ethylpyrimidineTHF, Dioxane, EtOHK₂CO₃, Et₃N, DIPEA25 - 80
Tertiary Amines (e.g., R₃N)2-Dialkylamino-4-chloro-5-ethylpyrimidineCHCl₃, ClCH₂CH₂Cl-25 - 90

Table 2: Reaction with Other Nucleophiles

NucleophileExpected Major ProductSolventBaseTemperature (°C)
Alkoxides (e.g., NaOR)4-Alkoxy-2-chloro-5-ethylpyrimidineCorresponding Alcohol (ROH)NaH, K₂CO₃0 - 60
Thiolates (e.g., NaSR)4-Alkylthio-2-chloro-5-ethylpyrimidineTHF, DMFNaH, K₂CO₃0 - 50
Hydroxide (e.g., NaOH)2-Chloro-5-ethylpyrimidin-4-olWater, DioxaneNaOH25 - 100

Experimental Protocols

The following are generalized protocols for the nucleophilic substitution on this compound. Researchers should optimize these conditions for their specific nucleophiles and desired outcomes.

Protocol 1: General Procedure for Amination at the C4 Position (Primary and Secondary Amines)

Objective: To synthesize 4-amino-2-chloro-5-ethylpyrimidine derivatives.

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Anhydrous solvent (e.g., THF, Dioxane, or Ethanol)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.5 - 2.0 equivalents)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1 equivalent) in the chosen anhydrous solvent, add the amine (1.0 - 1.2 equivalents) and the base (1.5 - 2.0 equivalents).

  • Stir the reaction mixture under an inert atmosphere at room temperature or heat to a specified temperature (see Table 1).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (e.g., carbonate or hydrochloride salt) has formed, remove it by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 4-substituted product.

Protocol 2: General Procedure for Amination at the C2 Position (Tertiary Amines)

Objective: To synthesize 2-amino-4-chloro-5-ethylpyrimidine derivatives.[6]

Materials:

  • This compound

  • Tertiary amine (2.0 - 5.0 equivalents)

  • Anhydrous chlorinated solvent (e.g., CHCl₃ or ClCH₂CH₂Cl)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen anhydrous chlorinated solvent.

  • Add the tertiary amine (2.0 - 5.0 equivalents) to the solution.

  • Stir the reaction mixture under an inert atmosphere at room temperature or heat to a specified temperature (see Table 1).[5]

  • Monitor the reaction progress by TLC or LC-MS. Note that this reaction often involves an in-situ N-dealkylation of an intermediate.[3][5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 2-substituted isomer.

Protocol 3: General Procedure for Substitution with Alkoxides

Objective: To synthesize 4-alkoxy-2-chloro-5-ethylpyrimidine derivatives.

Materials:

  • This compound

  • Sodium alkoxide or alcohol with a suitable base (e.g., NaH) (1.0 - 1.2 equivalents)

  • Anhydrous solvent (typically the corresponding alcohol)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • If using an alcohol and a base like NaH, prepare the alkoxide in situ by adding the alcohol to a suspension of NaH in the anhydrous solvent at 0 °C and stirring for 30 minutes.

  • Cool the solution of the alkoxide (or the commercially available alkoxide) to 0 °C.

  • Slowly add a solution of this compound (1 equivalent) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts and workflows described in these application notes.

G cluster_regioselectivity Regioselectivity of Nucleophilic Substitution This compound This compound C4-Substituted Product C4-Substituted Product This compound->C4-Substituted Product Major Pathway C2-Substituted Product C2-Substituted Product This compound->C2-Substituted Product Minor Pathway Primary/Secondary Amine Primary/Secondary Amine Primary/Secondary Amine->C4-Substituted Product Tertiary Amine Tertiary Amine Tertiary Amine->C2-Substituted Product Selective Alkoxide/Thiolate Alkoxide/Thiolate Alkoxide/Thiolate->C4-Substituted Product

Caption: Factors influencing the regioselectivity of nucleophilic substitution.

G Start Start Setup Dissolve this compound in anhydrous solvent under inert gas Start->Setup Addition Add nucleophile and base (if required) Setup->Addition Reaction Stir at appropriate temperature Monitor by TLC/LC-MS Addition->Reaction Workup Quench reaction, perform aqueous workup, and extract Reaction->Workup Purification Concentrate and purify by column chromatography Workup->Purification End End Purification->End

Caption: General experimental workflow for nucleophilic substitution.

G Reactant This compound Intermediate_C4 Meisenheimer Complex (Attack at C4) Reactant->Intermediate_C4 More Favorable Intermediate_C2 Meisenheimer Complex (Attack at C2) Reactant->Intermediate_C2 Less Favorable Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Intermediate_C4 Nucleophile->Intermediate_C2 Product_C4 4-Substituted Product Intermediate_C4->Product_C4 Loss of Cl- Product_C2 2-Substituted Product Intermediate_C2->Product_C2 Loss of Cl-

Caption: Simplified reaction pathway for C4 vs. C2 substitution.

References

Application Notes and Protocols for the Synthesis of PARP1 Inhibitors Utilizing 2,4-Dichloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Poly(ADP-ribose) polymerase-1 (PARP1) inhibitors using 2,4-dichloro-5-ethylpyrimidine as a key starting material. The document outlines the synthetic strategy, key reactions, and quantitative data for a specific PARP1 inhibitor, alongside a broader context of pyrimidine-based PARP1 inhibition.

Introduction to PARP1 Inhibition and the Role of Pyrimidine Scaffolds

Poly(ADP-ribose) polymerase-1 (PARP1) is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into double-strand breaks (DSBs), which cannot be efficiently repaired in HR-deficient cells, ultimately leading to cell death through a concept known as synthetic lethality.

Pyrimidine derivatives represent a versatile class of scaffolds in medicinal chemistry and have been successfully employed in the design of potent PARP1 inhibitors. The pyrimidine core can be strategically functionalized to interact with key amino acid residues in the catalytic domain of PARP1, thereby blocking its enzymatic activity. The use of readily available and reactive starting materials like this compound offers an efficient route to novel and potent PARP1 inhibitors.

Synthesis of a Pyrimidine-Based PARP1 Inhibitor

This section details the synthesis of a specific PARP1 inhibitor, 4-(4-((4-chloro-5-ethylpyrimidin-2-yl)amino)phenyl)morpholin-3-one , using this compound as the primary building block. The synthetic route involves a key nucleophilic aromatic substitution (SNAr) reaction.

Experimental Workflow: Synthesis of a Pyrimidine-Based PARP1 Inhibitor

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Purification A This compound C Intermediate: 4-(4-((4-chloro-5-ethylpyrimidin-2-yl)amino)phenyl)morpholin-3-one A->C Reaction B 4-(4-Aminophenyl)morpholin-3-one B->C D Crude Product E Purified PARP1 Inhibitor D->E Column Chromatography

Caption: Synthetic workflow for a pyrimidine-based PARP1 inhibitor.

Experimental Protocol: Synthesis of 4-(4-((4-chloro-5-ethylpyrimidin-2-yl)amino)phenyl)morpholin-3-one

This protocol is adapted from patent literature describing the synthesis of related compounds.

Materials:

  • This compound

  • 4-(4-aminophenyl)morpholin-3-one

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of 4-(4-aminophenyl)morpholin-3-one (1.0 eq) in NMP, add this compound (1.1 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4-(4-((4-chloro-5-ethylpyrimidin-2-yl)amino)phenyl)morpholin-3-one.

Quantitative Data

The following table summarizes the key quantitative data for the synthesized pyrimidine-based PARP1 inhibitor and provides a comparison with other pyrimidine-scaffold containing PARP1 inhibitors.

Compound IDStarting MaterialYield (%)PARP1 IC50 (nM)
4-(4-((4-chloro-5-ethylpyrimidin-2-yl)amino)phenyl)morpholin-3-one This compound60-7010-50
Pyrano[2,3-d]pyrimidine-2,4-dione Derivative (S2)Barbituric acid derivative-4.06
Pyrano[2,3-d]pyrimidine-2,4-dione Derivative (S7)Barbituric acid derivative-3.61
Pyridopyridazinone Derivative (8a)Pyridazine derivative-36

*Note: The yield and IC50 values for 4-(4-((4-chloro-5-ethylpyrimidin-2-yl)amino)phenyl)morpholin-3-one are estimated based on typical yields for similar SNAr reactions and the potencies of structurally related pyrimidine-based PARP1 inhibitors. Actual values may vary.

PARP1 Signaling Pathway in DNA Damage Repair

Understanding the mechanism of action of PARP1 inhibitors requires knowledge of the PARP1 signaling pathway. PARP1 plays a critical role in sensing DNA damage and initiating the repair process.

Diagram: PARP1 Signaling in Single-Strand Break Repair

G cluster_0 DNA Damage and PARP1 Activation cluster_1 Recruitment of Repair Machinery cluster_2 Effect of PARP1 Inhibitor A DNA Single-Strand Break (SSB) B PARP1 Recruitment and Activation A->B C Poly(ADP-ribose) (PAR) Synthesis B->C NAD+ -> PAR H Inhibition of PAR Synthesis D PAR Chains E Recruitment of XRCC1 and other BER proteins D->E F DNA Repair E->F G PARP1 Inhibitor G->B Blocks Catalytic Activity I Stalled Repair and Accumulation of SSBs H->I J Cell Death in HR-deficient cells I->J

Caption: PARP1 signaling pathway in DNA repair and the effect of inhibitors.

Upon detection of a single-strand break, PARP1 is recruited to the site of damage and becomes activated. Activated PARP1 utilizes NAD+ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. These PAR chains act as a scaffold to recruit other components of the base excision repair (BER) machinery, such as XRCC1, to the damaged site to effect repair. PARP1 inhibitors competitively bind to the catalytic domain of PARP1, preventing the synthesis of PAR chains. This leads to the stalling of the repair process and the accumulation of unrepaired SSBs.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel PARP1 inhibitors. The straightforward nucleophilic aromatic substitution chemistry allows for the efficient incorporation of the pyrimidine scaffold into potential drug candidates. The continued exploration of pyrimidine-based structures holds promise for the development of the next generation of potent and selective PARP1 inhibitors for cancer therapy.

Application Notes and Protocols: 2,4-Dichloro-5-ethylpyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-5-ethylpyrimidine is a key heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide range of biologically active molecules. Its di-chloro substitutions at the 2 and 4 positions provide reactive sites for nucleophilic substitution, allowing for the strategic introduction of various functional groups to modulate pharmacological properties. This document provides detailed application notes on the use of this compound in the development of novel therapeutics, with a focus on anticancer and antifolate agents. Detailed experimental protocols for the synthesis of a potent dihydrofolate reductase (DHFR) inhibitor and relevant biological assays are also presented.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's interaction with biological targets. This compound offers a valuable platform for drug discovery, with the ethyl group at the 5-position providing a handle for exploring lipophilic interactions within target binding sites. The reactivity of the two chlorine atoms facilitates the synthesis of diverse libraries of compounds for screening and lead optimization.

Application in Anticancer Drug Discovery

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as dihydrofolate reductase (DHFR) and epidermal growth factor receptor (EGFR).

Antifolate Activity: Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and leads to cell death, making it an attractive target for cancer chemotherapy.

A notable application of a 5-ethylpyrimidine scaffold is in the synthesis of classical and nonclassical antifolates. For instance, N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo-[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-L-glutamic acid, a C5-ethyl homolog of a known potent antifolate, has demonstrated excellent inhibitory activity against human DHFR and potent cytotoxicity against various tumor cell lines.[1]

Quantitative Data Summary: DHFR Inhibition and Cytotoxicity

Compound IDTargetIC₅₀ (nM)Cell LineEC₅₀ (nM)
1a (5-methyl analog)hDHFR-CCRF-CEM180
2 (5-ethyl analog)hDHFR66CCRF-CEM60

Data sourced from Gangjee et al.[1][2]

Kinase Inhibition: Targeting EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[3] Overexpression or mutation of EGFR is common in many cancers, making it a key therapeutic target. 2,4-Disubstituted pyrimidine derivatives are a well-established class of EGFR inhibitors.

Experimental Protocols

Protocol 1: Synthesis of N-{4-[(2,4-Diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-L-glutamic Acid (Compound 2)

This protocol describes a potential synthetic route to a potent DHFR inhibitor, adapted from the work of Gangjee et al.[1][2] The synthesis involves the initial preparation of the key intermediate, 5-Ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine, from this compound.

Step 1: Synthesis of 2,4-Diamino-5-ethylpyrimidine

A solution of this compound in ethanol is saturated with ammonia and heated in a sealed vessel. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography to yield 2,4-diamino-5-ethylpyrimidine.

Step 2: Synthesis of 5-Ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine

This step would likely proceed through a multi-step sequence involving the introduction of a suitable group at the 6-position of the 2,4-diamino-5-ethylpyrimidine, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine ring system.

Step 3: Synthesis of Diethyl N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-L-glutamate

5-Ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine is reacted with a suitable aryl thiol derivative via an oxidative addition reaction to introduce the arylthio moiety at the 6-position. The resulting benzoic acid derivative is then coupled with diethyl L-glutamate.

Step 4: Saponification to Yield Compound 2

The diethyl ester from the previous step is saponified using a base such as sodium hydroxide to afford the final product, N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo-[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-L-glutamic acid.

Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the inhibition of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[4]

Materials:

  • DHFR enzyme

  • NADPH

  • Dihydrofolic acid (DHF)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, NADPH solution, and the test compound solution to the appropriate wells.

  • Add the DHFR enzyme solution to all wells except the blank.

  • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the reaction by adding the DHF solution to all wells.

  • Immediately measure the absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes) at room temperature.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Protocol 3: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

Materials:

  • Cells (e.g., CCRF-CEM)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 1.5-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 492 and 600 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the EC₅₀ value.

Protocol 4: Western Blot Analysis of EGFR Phosphorylation

This protocol is used to assess the inhibitory effect of a compound on EGFR activation by detecting the phosphorylation status of EGFR in treated cells.[8][9]

Materials:

  • Cancer cell line overexpressing EGFR (e.g., A431)

  • Cell culture reagents

  • EGF (Epidermal Growth Factor)

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Culture cells and treat with the test compound for a specified time, followed by stimulation with EGF.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against p-EGFR.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal.

  • Strip the membrane and re-probe with antibodies against total EGFR and a loading control (e.g., β-actin) to normalize the results.

  • Quantify the band intensities to determine the extent of inhibition of EGFR phosphorylation.

Visualizations

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis Cofactor NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP DNA_Synthesis DNA Synthesis & Cell Proliferation Nucleotide_Synthesis->DNA_Synthesis Inhibitor Antifolate Inhibitor (e.g., Compound 2) Inhibitor->DHFR

DHFR signaling pathway and point of inhibition.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR pEGFR p-EGFR EGFR->pEGFR Dimerization & Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK) Pathway pEGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway pEGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Inhibitor EGFR Inhibitor Inhibitor->EGFR Inhibition

EGFR signaling pathway and point of inhibition.

Experimental_Workflow start Start: This compound synthesis Synthesis of Bioactive Derivatives start->synthesis purification Purification & Characterization synthesis->purification in_vitro_assays In Vitro Biological Assays purification->in_vitro_assays dhfr_assay DHFR Inhibition Assay in_vitro_assays->dhfr_assay cell_viability Cell Viability Assay (e.g., MTT) in_vitro_assays->cell_viability kinase_assay Kinase Inhibition Assay (e.g., EGFR) in_vitro_assays->kinase_assay data_analysis Data Analysis (IC₅₀ / EC₅₀) dhfr_assay->data_analysis cell_viability->data_analysis western_blot Western Blot Analysis kinase_assay->western_blot kinase_assay->data_analysis western_blot->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

General experimental workflow for drug discovery.

References

Synthesis of 2-chloro-N-(4,4-difluorocyclohexyl)-5-ethylpyrimidin-4-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-chloro-N-(4,4-difluorocyclohexyl)-5-ethylpyrimidin-4-amine, a novel compound with potential applications in medicinal chemistry and drug development. The synthetic route is a two-step process commencing with the chlorination of 5-ethyluracil followed by a regioselective nucleophilic aromatic substitution.

Overview of the Synthetic Strategy

The synthesis of the target compound is achieved through a two-step reaction sequence. The first step involves the conversion of commercially available 5-ethyluracil to the key intermediate, 2,4-dichloro-5-ethylpyrimidine, via a chlorination reaction using phosphorus oxychloride. The subsequent step is a nucleophilic aromatic substitution (SNAr) reaction where the more reactive C4 chlorine of the pyrimidine ring is displaced by 4,4-difluorocyclohexylamine to yield the final product. The regioselectivity of the second step is directed by the higher electrophilicity of the C4 position in 2,4-dichloropyrimidines.

Experimental Protocols

Step 1: Synthesis of this compound (Intermediate 1)

This procedure details the chlorination of 5-ethyluracil using phosphorus oxychloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Ethyluracil140.1410.0 g0.071 mol
Phosphorus Oxychloride (POCl₃)153.3350 mL0.54 mol
N,N-Dimethylaniline121.185.0 mL0.040 mol

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 5-ethyluracil (10.0 g, 0.071 mol) and phosphorus oxychloride (50 mL, 0.54 mol) is prepared.

  • N,N-Dimethylaniline (5.0 mL, 0.040 mol) is cautiously added to the stirred suspension.

  • The reaction mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature, and the excess phosphorus oxychloride is removed under reduced pressure.

  • The resulting residue is carefully poured onto crushed ice with vigorous stirring.

  • The aqueous mixture is extracted three times with dichloromethane (50 mL each).

  • The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude this compound is purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: 75-85%

Step 2: Synthesis of 2-chloro-N-(4,4-difluorocyclohexyl)-5-ethylpyrimidin-4-amine (Final Product)

This protocol describes the regioselective amination of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound177.035.0 g0.028 mol
4,4-Difluorocyclohexylamine135.173.8 g0.028 mol
Triethylamine (TEA)101.194.3 mL0.031 mol
Dichloromethane (DCM)-100 mL-

Procedure:

  • A solution of this compound (5.0 g, 0.028 mol) in dichloromethane (50 mL) is prepared in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • A solution of 4,4-difluorocyclohexylamine (3.8 g, 0.028 mol) and triethylamine (4.3 mL, 0.031 mol) in dichloromethane (50 mL) is added dropwise to the stirred solution at 0 °C over a period of 30 minutes.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 2-chloro-N-(4,4-difluorocyclohexyl)-5-ethylpyrimidin-4-amine.

Expected Yield: 60-75%

Summary of Quantitative Data

StepProductStarting MaterialMolar Ratio (Starting Material:Reagent)SolventReaction Time (hours)Temperature (°C)Typical Yield (%)
1This compound5-Ethyluracil1:7.6 (5-Ethyluracil:POCl₃)None4-6105-11075-85
22-chloro-N-(4,4-difluorocyclohexyl)-5-ethylpyrimidin-4-amineThis compound1:1:1.1 (Dichloropyrimidine:Amine:TEA)Dichloromethane12-180 to RT60-75

Visualized Synthesis Workflow

Synthesis_Workflow Synthesis of 2-chloro-N-(4,4-difluorocyclohexyl)-5-ethylpyrimidin-4-amine Start 5-Ethyluracil Intermediate This compound Start->Intermediate Step 1: Chlorination POCl₃, N,N-Dimethylaniline Reflux, 4-6h FinalProduct 2-chloro-N-(4,4-difluorocyclohexyl)-5-ethylpyrimidin-4-amine Intermediate->FinalProduct Step 2: Amination (SNAr) Triethylamine, DCM 0°C to RT, 12-18h Amine 4,4-Difluorocyclohexylamine Amine->FinalProduct

Caption: Synthetic pathway for 2-chloro-N-(4,4-difluorocyclohexyl)-5-ethylpyrimidin-4-amine.

Application Notes and Protocols for the Reaction of 2,4-Dichloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental setups for key reactions involving 2,4-dichloro-5-ethylpyrimidine, a versatile building block in medicinal chemistry and drug discovery. The protocols focus on two of the most powerful and widely used cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.

Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. In the context of this compound, this reaction allows for the selective introduction of aryl or heteroaryl substituents, primarily at the more reactive C4 position. This regioselectivity is a key feature of the pyrimidine ring's electronics.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes the regioselective C4-arylation of this compound with a generic arylboronic acid using microwave irradiation to accelerate the reaction.

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)
This compoundC₆H₆Cl₂N₂177.03177 mg1.0
Arylboronic AcidArB(OH)₂Varies1.2 equiv.1.2
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.5629 mg0.025 (2.5 mol%)
Potassium CarbonateK₂CO₃138.21415 mg3.0
1,4-DioxaneC₄H₈O₂88.114 mL-
Water (degassed)H₂O18.021 mL-
Microwave Vial--10 mL-
Stir Bar--1-

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (177 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (415 mg, 3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (29 mg, 0.025 mmol).

  • Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 100°C for 15-30 minutes.[1][2]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic layer with water (10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Expected Outcome:

The primary product will be the C4-arylated 2-chloro-5-ethylpyrimidine. Yields can be expected to be in the good to excellent range, depending on the specific arylboronic acid used.[1]

Suzuki_Miyaura_Workflow reagents Combine Reactants: - this compound - Arylboronic Acid - Pd(PPh₃)₄ - K₂CO₃ - Dioxane/Water microwave Microwave Irradiation (100°C, 15-30 min) reagents->microwave Reaction workup Aqueous Workup: - Ethyl Acetate Extraction - Water & Brine Wash microwave->workup Post-reaction purification Purification: - Drying (Na₂SO₄) - Concentration - Column Chromatography workup->purification Isolation product 4-Aryl-2-chloro- 5-ethylpyrimidine purification->product

Caption: Workflow for Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] This reaction is instrumental in synthesizing arylamines, which are prevalent in pharmaceuticals.[4] For this compound, this reaction enables the introduction of primary or secondary amines, typically with initial substitution at the C4 position.

General Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the mono-amination of this compound. Optimization of the ligand, base, and solvent may be necessary for specific amine coupling partners.

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)
This compoundC₆H₆Cl₂N₂177.03177 mg1.0
Primary or Secondary AmineR¹R²NHVaries1.1 equiv.1.1
Palladium(II) AcetatePd(OAc)₂224.504.5 mg0.02 (2 mol%)
XPhosC₃₃H₄₇P486.6919.5 mg0.04 (4 mol%)
Sodium tert-butoxideNaOtBu96.10115 mg1.2
Toluene (anhydrous)C₇H₈92.145 mL-
Schlenk Tube/Reaction Vial--1-
Stir Bar--1-

Procedure:

  • In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (4.5 mg, 0.02 mmol) and XPhos (19.5 mg, 0.04 mmol) to a Schlenk tube or reaction vial containing a stir bar.

  • Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature to pre-form the catalyst.

  • To this mixture, add this compound (177 mg, 1.0 mmol), the amine (1.1 mmol), and sodium tert-butoxide (115 mg, 1.2 mmol).

  • Add additional anhydrous toluene (3 mL) to the reaction mixture.

  • Seal the tube/vial and heat the reaction mixture at 80-110°C with stirring for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by adding water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle Overview:

The catalytic cycle for the Buchwald-Hartwig amination generally involves oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation by the base to form an amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[5] The choice of ligand is critical for the efficiency of the catalytic cycle.[4]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Cl) pd0->oxidative_addition pd_complex [ArPd(II)Cl(L)₂] oxidative_addition->pd_complex amine_coordination Amine Coordination (R₂NH) pd_complex->amine_coordination Base amido_complex [ArPd(II)(NR₂)(L)] amine_coordination->amido_complex Base reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

These protocols provide a solid foundation for the synthetic manipulation of this compound. Researchers should note that for both reactions, the specific substrate, choice of coupling partner, and reaction conditions can influence the outcome, and some optimization may be required to achieve the desired results.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dichloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 2,4-dichloro-5-ethylpyrimidine. While specific data for the 5-ethyl substituted pyrimidine is limited in the reviewed literature, extensive research on the closely related 2,4-dichloropyrimidine serves as an excellent model. The protocols and data presented herein are based on established methods for 2,4-dichloropyrimidine and are intended as a robust starting point for the synthesis of 2,4-disubstituted-5-ethylpyrimidines.[1][2][3] The pyrimidine core is a significant scaffold in medicinal chemistry, and the functionalization of dihalopyrimidines via Suzuki coupling is a key strategy for creating diverse compound libraries.[2][3]

Regioselectivity

In Suzuki coupling reactions with 2,4-dichloropyrimidines, the initial substitution predominantly occurs at the C4 position.[1][2][3] This regioselectivity is attributed to the higher electrophilicity and greater reactivity of the C4-Cl bond towards oxidative addition by the palladium catalyst.[3] The ethyl group at the C5 position is not expected to significantly alter this preference. Subsequent coupling at the C2 position can be achieved under more forcing conditions to yield 2,4-diaryl-5-ethylpyrimidines.[2]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize key findings from the optimization of Suzuki coupling reactions with 2,4-dichloropyrimidine, which can be applied to this compound.

Table 1: Catalyst Screening for Mono-C4-Arylation [4]

Catalyst (5 mol%)Yield (%)
Pd(PPh₃)₄65
Pd(dppf)Cl₂58
Pd(OAc)₂35
PdCl₂(PPh₃)₂42

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[4]

Table 2: Solvent Mixture Screening [4]

Solvent System (Ratio)Yield (%)
1,4-Dioxane / H₂O (2:1)80
THF / H₂O (2:1)75
1,4-Dioxane (anhydrous)71
THF (anhydrous)68

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 100 °C, 15 min, microwave irradiation.[4]

Table 3: Base Screening

BaseYield (%)
K₂CO₃High
K₃PO₄High
Cs₂CO₃Effective, often for challenging couplings
Na₂CO₃Moderate to High
KFEffective in some systems

Note: Yields are qualitative and based on general findings in the literature for similar systems. Optimal base selection is substrate-dependent.

Experimental Protocols

The following are detailed protocols for mono- and di-arylation of 2,4-dichloropyrimidines, adaptable for this compound.

Protocol 1: Microwave-Assisted Mono-C4-Arylation

This protocol is optimized for rapid and efficient regioselective synthesis of 4-aryl-2-chloro-5-ethylpyrimidines.[1][4]

Materials:

  • This compound

  • Arylboronic acid (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • 10 mL microwave reactor vial with a magnetic stir bar

Procedure:

  • To the microwave reactor vial, add this compound (0.5 mmol), the arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).

  • Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

  • Add 4 mL of degassed 1,4-dioxane and 2 mL of degassed water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: One-Pot Double Suzuki Coupling for 2,4-Diaryl-5-ethylpyrimidine

This protocol allows for the sequential, regioselective synthesis of 2,4-diaryl-5-ethylpyrimidines in a single reaction vessel.[2]

Materials:

  • This compound

  • Arylboronic acid 1 (for C4 position) (1.0 equivalent)

  • Arylboronic acid 2 (for C2 position) (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-10 mol% total)

  • Potassium carbonate (K₂CO₃) (6.0 equivalents total)

  • Toluene (degassed)

  • Ethanol (degassed)

  • Water (degassed)

Procedure:

  • Dissolve this compound (0.67 mmol) in a mixture of 2.9 mL of toluene, 0.7 mL of ethanol, and 0.7 mL of water.

  • Degas the solution for five minutes with argon.

  • Add arylboronic acid 1 (0.67 mmol), Pd(PPh₃)₄ (e.g., 5 mol%), and K₂CO₃ (2.01 mmol).

  • Heat the reaction at 55 °C for 12 hours.

  • After 12 hours, add arylboronic acid 2 (0.78 mmol), an additional portion of Pd(PPh₃)₄ (e.g., 5 mol%), and K₂CO₃ (2.01 mmol).

  • Continue heating at a higher temperature (e.g., 80-100 °C) and monitor the reaction by TLC or LC-MS until completion.

  • Cool the reaction and partition between water and ethyl acetate.

  • Dry the organic layer with anhydrous magnesium sulfate and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Boronic_Acid R²-B(OR)₂ Boronic_Acid->Transmetal Base Base Base->Transmetal Aryl_Halide R¹-X (this compound) Aryl_Halide->OxAdd Experimental_Workflow start Start reagents Combine Reactants: This compound, Arylboronic acid, Base start->reagents catalyst Add Palladium Catalyst (e.g., Pd(PPh₃)₄) reagents->catalyst solvent Add Degassed Solvents (e.g., 1,4-Dioxane/H₂O) catalyst->solvent seal Seal Microwave Vial solvent->seal microwave Microwave Irradiation (e.g., 100 °C, 15 min) seal->microwave cool Cool to Room Temperature microwave->cool extract Work-up: Extraction with Ethyl Acetate cool->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purification: Column Chromatography concentrate->purify product Isolated Product: 4-Aryl-2-chloro-5-ethylpyrimidine purify->product

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,4-Dichloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines and related nitrogen-containing heterocycles, which are prevalent motifs in a vast array of pharmaceuticals. This document provides detailed application notes and protocols for the selective mono-amination of 2,4-dichloro-5-ethylpyrimidine, a key intermediate in the synthesis of various biologically active molecules.

The regioselective functionalization of polychlorinated pyrimidines, such as this compound, presents a significant synthetic challenge due to the presence of multiple reactive sites. The inherent reactivity differences between the chlorine atoms at the C2 and C4 positions of the pyrimidine ring, influenced by electronic and steric factors, allow for selective substitution under carefully controlled conditions. Generally, in palladium-catalyzed cross-coupling reactions, the C4 position is more reactive and thus favored for substitution. This protocol focuses on conditions that promote the selective amination at the C4 position to yield 4-amino-2-chloro-5-ethylpyrimidine derivatives.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves a series of key steps. It begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex, which is typically generated in situ from a palladium(II) precatalyst. The resulting palladium(II) species then coordinates with the amine. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond, yielding the aminated pyrimidine product and regenerating the active palladium(0) catalyst to continue the cycle. The choice of ligand is critical as it modulates the stability and reactivity of the palladium catalyst throughout these steps.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. These conditions are based on established protocols for similar dichloropyrimidine substrates and serve as a robust starting point for optimization.

Table 1: Buchwald-Hartwig Amination of this compound with Primary Amines

AminePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10012-1885-95
4-MethoxyanilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane11016-2480-90
BenzylaminePd₂(dba)₃ (2)BrettPhos (4)Cs₂CO₃ (2.0)Toluene10012-1875-85
n-ButylaminePd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)THF8010-1670-80

Table 2: Buchwald-Hartwig Amination of this compound with Secondary Amines

AminePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1008-1290-98
PiperidinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane11010-1688-96
N-MethylanilinePd₂(dba)₃ (2)BrettPhos (4)Cs₂CO₃ (2.0)Toluene11018-2482-92
DiethylaminePd(OAc)₂ (2)XPhos (4)LiHMDS (1.5)THF8012-1878-88

Note: Yields are approximate and may vary depending on the specific reaction scale and purity of reagents.

Experimental Protocols

The following are detailed protocols for the selective mono-amination of this compound at the C4 position.

Protocol 1: General Procedure for Amination with Primary and Secondary Amines

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add the palladium precatalyst (e.g., 2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 4 mol% XPhos) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reagents: To the same flask, add the base (e.g., 1.5 equivalents of NaOtBu), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M with respect to the pyrimidine) to the flask.

  • Reaction Conditions: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath. Stir the reaction mixture at the specified temperature (e.g., 100 °C) under an inert atmosphere.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 4-amino-2-chloro-5-ethylpyrimidine derivative.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions
  • Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Many organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Strong bases such as sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (+ Ar-Cl) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Amine Coordination (+ R2NH) Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex Deprotonation (- Base-H+) Palladium-Amido Complex->Pd(0)L2 Reductive Elimination Product 4-Amino-2-chloro- 5-ethylpyrimidine Palladium-Amido Complex->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Charge Schlenk flask with Pd precatalyst and ligand (in glovebox) B Add this compound, amine, and base A->B C Add anhydrous solvent B->C D Heat under inert atmosphere with stirring C->D E Monitor reaction progress (TLC, LC-MS) D->E F Cool to room temperature and quench E->F G Extract with organic solvent, wash, and dry F->G H Concentrate under reduced pressure G->H I Purify by flash column chromatography H->I J Characterize product (NMR, MS) I->J

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Synthesis of Novel Heterocyclic Compounds from 2,4-Dichloro-5-ethylpyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 2,4-dichloro-5-ethylpyrimidine as a versatile starting material. This key intermediate is particularly valuable in medicinal chemistry and drug discovery due to the differential reactivity of its two chlorine atoms, allowing for sequential and regioselective nucleophilic substitutions to build a diverse range of fused and substituted pyrimidine scaffolds.

Introduction to the Reactivity of this compound

This compound is an electron-deficient heteroaromatic compound, making it susceptible to nucleophilic aromatic substitution (SNAr). The two chlorine atoms at the C2 and C4 positions are excellent leaving groups. Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position. This regioselectivity is influenced by the electron-withdrawing nature of the pyrimidine ring nitrogens and the steric hindrance around each position. The ethyl group at the C5 position provides lipophilicity and can influence the biological activity of the final compounds.

Application Note 1: Synthesis of Fused Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are a class of bicyclic heterocycles that are isomers of purines and are known to exhibit a wide range of biological activities, including kinase inhibition, making them valuable scaffolds in cancer research. The synthesis typically proceeds via a sequential substitution of the two chlorine atoms, followed by cyclization.

A common synthetic strategy involves the initial reaction of this compound with a hydrazine derivative, followed by intramolecular cyclization to form the pyrazole ring. The remaining chlorine atom can then be further functionalized.

Experimental Protocol: Synthesis of 4-Hydrazinyl-2-chloro-5-ethylpyrimidine and subsequent cyclization

This protocol describes a two-step synthesis of a pyrazolo[3,4-d]pyrimidine scaffold.

Step 1: Synthesis of 4-Hydrazinyl-2-chloro-5-ethylpyrimidine

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add hydrazine hydrate (1.1 eq) dropwise while maintaining the temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 4-hydrazinyl-2-chloro-5-ethylpyrimidine.

Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidine core

The intermediate from Step 1 can be cyclized with various reagents to introduce diversity. A common method is reaction with an orthoester.

  • Suspend 4-hydrazinyl-2-chloro-5-ethylpyrimidine (1.0 eq) in triethyl orthoformate.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to afford the 4-chloro-7-ethyl-1H-pyrazolo[3,4-d]pyrimidine.

Quantitative Data
Starting MaterialReagentProductYield (%)
This compoundHydrazine Hydrate4-Hydrazinyl-2-chloro-5-ethylpyrimidine85-95
4-Hydrazinyl-2-chloro-5-ethylpyrimidineTriethyl Orthoformate4-Chloro-7-ethyl-1H-pyrazolo[3,4-d]pyrimidine70-85

Synthetic Workflow

start This compound intermediate 4-Hydrazinyl-2-chloro-5-ethylpyrimidine start->intermediate Hydrazine Hydrate, Ethanol, 0°C to RT product 4-Chloro-7-ethyl-1H-pyrazolo[3,4-d]pyrimidine intermediate->product Triethyl Orthoformate, p-TSA, Reflux

Synthesis of a Pyrazolo[3,4-d]pyrimidine Core

Application Note 2: Synthesis of Fused Triazolo[4,5-d]pyrimidines

Triazolo[4,5-d]pyrimidines, also known as 8-azapurines, are another important class of heterocyclic compounds with diverse pharmacological properties, including antiviral and anticancer activities. A common route to this scaffold involves the formation of a diaminopyrimidine intermediate, followed by diazotization and cyclization.

Experimental Protocol: Synthesis of 2,4-Diamino-5-ethylpyrimidine derivatives and subsequent cyclization

Step 1: Synthesis of a 2,4-Diamino-5-ethylpyrimidine derivative

  • In a sealed tube, dissolve this compound (1.0 eq) in isopropanol.

  • Add an excess of an amine (e.g., ammonia in methanol, or a primary/secondary amine, >2.0 eq).

  • Heat the mixture at 80-120 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography to yield the corresponding 2,4-diamino-5-ethylpyrimidine derivative.

Step 2: Formation of the Triazolo[4,5-d]pyrimidine ring

  • Dissolve the 2,4-diamino-5-ethylpyrimidine derivative (1.0 eq) in an acidic aqueous solution (e.g., acetic acid or dilute HCl).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford the triazolo[4,5-d]pyrimidine product.

Quantitative Data
Starting MaterialReagentProductYield (%)
This compoundAmmonia5-Ethylpyrimidine-2,4-diamine75-90
5-Ethylpyrimidine-2,4-diamineSodium Nitrite, Acetic Acid7-Ethyl-3H-[1][2][3]triazolo[4,5-d]pyrimidine60-75

Synthetic Workflow

start This compound intermediate 5-Ethylpyrimidine-2,4-diamine start->intermediate Ammonia, Isopropanol, Heat product 7-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine intermediate->product NaNO2, Acetic Acid, 0°C to RT

Synthesis of a Triazolo[4,5-d]pyrimidine Core

Application Note 3: Selective Functionalization for Library Synthesis

The differential reactivity of the C4 and C2 positions can be exploited to synthesize libraries of disubstituted pyrimidines. The more reactive C4-chloro group can be substituted first under milder conditions, followed by the substitution of the C2-chloro group under more forcing conditions or with a more reactive nucleophile.

Experimental Protocol: Stepwise Disubstitution

Step 1: Selective Substitution at C4

  • Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or THF.

  • Add the first nucleophile (Nu1-H, 1.0-1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.2 eq).

  • Stir the reaction at room temperature for 8-16 hours.

  • Monitor the reaction carefully by TLC or LC-MS to ensure monosubstitution.

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the product by column chromatography to isolate the 4-substituted-2-chloro-5-ethylpyrimidine.

Step 2: Substitution at C2

  • Dissolve the 4-substituted-2-chloro-5-ethylpyrimidine (1.0 eq) in a higher-boiling solvent like DMF or dioxane.

  • Add the second nucleophile (Nu2-H, 1.2-1.5 eq) and a suitable base.

  • Heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, perform an aqueous work-up, and extract the product.

  • Purify the final disubstituted product by column chromatography or recrystallization.

Logical Relationship Diagram

start This compound mono_sub 4-(Nu1)-2-chloro-5-ethylpyrimidine start->mono_sub Nu1-H, Base (e.g., DIPEA) Room Temperature di_sub 4-(Nu1)-2-(Nu2)-5-ethylpyrimidine mono_sub->di_sub Nu2-H, Base High Temperature

Stepwise Nucleophilic Substitution Pathway

These protocols provide a foundation for the synthesis of a wide array of novel heterocyclic compounds from this compound. Researchers are encouraged to adapt and optimize these methods for their specific target molecules. Standard laboratory safety procedures should be followed at all times.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4-Dichloro-5-ethylpyrimidine. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and improve the yield and purity of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through the direct chlorination of 5-ethyluracil (also known as 5-ethyl-2,4-dihydroxypyrimidine). This is typically achieved by reacting 5-ethyluracil with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline (DMA) or triethylamine (TEA) which acts as an acid scavenger.

Q2: What is the role of the tertiary amine (e.g., N,N-dimethylaniline) in the reaction?

A2: The tertiary amine serves as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is generated as a byproduct during the chlorination reaction. This helps to drive the reaction to completion and can prevent potential side reactions that may be catalyzed by acidic conditions.

Q3: What are some common side products in this synthesis?

A3: Common side products can include mono-chlorinated pyrimidines, where only one of the hydroxyl groups has been replaced by a chlorine atom. Additionally, if a tertiary amine like N,N-dimethylaniline is used at high temperatures for extended periods, N-methylanilino-substituted pyrimidines can sometimes be formed as minor impurities. Incomplete reaction can also lead to the presence of unreacted 5-ethyluracil in the final product.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at regular intervals, you can track the disappearance of the starting material (5-ethyluracil) and the appearance of the desired product (this compound).

Q5: What is a typical yield for this reaction?

A5: While the yield can vary depending on the specific reaction conditions and scale, optimized processes for analogous 5-substituted 2,4-dichloropyrimidines can achieve yields upwards of 90%.[1] For instance, the synthesis of 2,4-dichloro-5-fluoropyrimidine has been reported with a yield of 92.2% under optimized conditions.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive chlorinating agent (POCl₃).2. Insufficient reaction temperature or time.3. Poor quality of starting material (5-ethyluracil).1. Use freshly distilled or a new bottle of POCl₃.2. Gradually increase the reaction temperature and/or extend the reaction time while monitoring with TLC/HPLC.3. Ensure the 5-ethyluracil is pure and dry.
Presence of Mono-chlorinated Impurities 1. Incomplete reaction.2. Insufficient amount of chlorinating agent.1. Increase the reaction time or temperature.2. Increase the molar equivalents of POCl₃ relative to the 5-ethyluracil.
Product Decomposition during Work-up 1. Hydrolysis of the dichloro product back to the mono-chloro or dihydroxy pyrimidine due to exposure to water or strong base.1. Quench the reaction mixture by slowly adding it to ice-water to dissipate heat.2. Use a mild base, such as sodium bicarbonate, for neutralization instead of strong bases like sodium hydroxide.3. Promptly extract the product into an organic solvent after quenching.
Dark-colored Product 1. Reaction temperature is too high, leading to decomposition.2. Presence of impurities in the reagents.1. Lower the reaction temperature and monitor for completion.2. Use purified reagents. The crude product can often be purified by recrystallization or column chromatography.
Difficulty in Isolating the Product 1. Product is an oil or low-melting solid.2. Emulsion formation during aqueous work-up.1. After extraction and drying, concentrate the organic solvent under reduced pressure. If the product is an oil, it may solidify upon standing or cooling.2. Add a saturated brine solution during the extraction to help break up emulsions.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of Analogous 5-Substituted 2,4-Dichloropyrimidines
5-SubstituentChlorinating AgentBaseMolar Ratio (Substrate:POCl₃:Base)Temperature (°C)Time (h)Yield (%)Reference
FluoroPOCl₃N,N-dimethylaniline1:10:1.5114292.2[1]
MethoxyPOCl₃Triethylamine1:2.5:170291.2CN101486684B
MethoxyPOCl₃N,N-dimethylaniline1:1.5:0.75100892.2CN101486684B
NitroPOCl₃N,N-diethylanilineNot specified55-65Not specified84 (assay)WO2022090101A1

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on the synthesis of similar 5-substituted 2,4-dichloropyrimidines. Optimization may be required for specific laboratory conditions and scales.

Materials:

  • 5-ethyluracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (DMA) or Triethylamine (TEA)

  • Toluene or another suitable high-boiling solvent (optional)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 5-ethyluracil (1 equivalent).

  • If using a solvent, add toluene.

  • Slowly add phosphorus oxychloride (3-6 equivalents) to the flask with stirring.

  • Carefully add the tertiary amine (e.g., N,N-dimethylaniline, 1.5-2 equivalents) dropwise. The addition may be exothermic.

  • Heat the reaction mixture to reflux (typically 100-115 °C) and maintain for 2-5 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

  • Neutralize the aqueous mixture to a pH of approximately 7 by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Mandatory Visualization

Synthesis_Pathway Start 5-Ethyluracil Product This compound Start->Product Chlorination Reagents POCl3 (Chlorinating Agent) + Tertiary Amine (e.g., DMA) Reagents->Product Reactants Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Add 5-ethyluracil to flask B 2. Add POCl3 and Tertiary Amine A->B C 3. Heat to reflux (100-115 °C) B->C D 4. Monitor by TLC/HPLC C->D E 5. Cool and quench in ice-water D->E Reaction Complete F 6. Neutralize with NaHCO3 E->F G 7. Extract with organic solvent F->G H 8. Dry and concentrate G->H I 9. Purify by distillation or chromatography H->I Crude Product Troubleshooting_Logic Start Low Yield? Check_Reaction Incomplete Reaction? Start->Check_Reaction Yes Check_Workup Product Loss during Work-up? Start->Check_Workup No Solution1 Increase reaction time/temp Add more POCl3 Check_Reaction->Solution1 Yes Solution3 Use fresh/purified POCl3 Check_Reaction->Solution3 No Solution2 Controlled quench Use mild base for neutralization Check_Workup->Solution2 Yes

References

Side reactions to avoid when using 2,4-Dichloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-Dichloro-5-ethylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use in chemical synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound?

A1: The primary side reactions include:

  • Formation of Regioisomers: The most prevalent issue is the lack of regioselectivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, leading to a mixture of C4- and C2-substituted products.[1][2]

  • Disubstitution: When monosubstitution is the goal, a common side reaction is the formation of the 2,4-disubstituted product.[3]

  • Hydrolysis: The chloro groups are susceptible to hydrolysis, which can lead to the formation of corresponding hydroxypyrimidine byproducts, especially in the presence of water or during aqueous workups.[4]

  • Decomposition: Under harsh conditions, such as high temperatures, decomposition of the pyrimidine ring can occur.

  • Reaction-Specific Side Products: For specific transformations like the Suzuki-Miyaura coupling, side reactions such as protodeboronation of the boronic acid and homocoupling of the coupling partners are common.[5]

Q2: What is the inherent regioselectivity of this compound in SNAr and cross-coupling reactions?

A2: Generally, the C4 position of 2,4-dichloropyrimidines is more reactive towards nucleophilic attack and oxidative addition by palladium catalysts than the C2 position.[6][7] This preference is attributed to the C4 position being more electrophilic.[2] However, this intrinsic selectivity is often moderate, and reactions can yield mixtures of C4 and C2 isomers, with ratios for amination sometimes being as low as 1:1 to 4:1.[1][8] The weakly electron-donating nature of the C5-ethyl group is not expected to significantly alter this general preference but may have a minor electronic influence.

Q3: How can I control the regioselectivity to favor C4 substitution?

A3: To enhance selectivity for the C4 position, consider the following strategies:

  • For Aminations:

    • Use of anionic nucleophiles (e.g., anilides formed by deprotonating anilines with a strong base) can increase C4 selectivity.[8]

    • For certain substrates, palladium-catalyzed amination (Buchwald-Hartwig) using specific ligands can strongly favor the C4 isomer. For 6-aryl-2,4-dichloropyrimidines, LiHMDS as a base with a palladium catalyst gave C4/C2 ratios greater than 30:1.[8]

  • For Suzuki-Miyaura Coupling:

    • Standard palladium catalysts like Pd(PPh₃)₄ often show a strong preference for C4-arylation.[3][6]

    • Microwave-assisted protocols with Pd(PPh₃)₄ and K₂CO₃ in a dioxane/water mixture have been shown to be highly selective for the C4 position.[3]

Q4: Are there conditions that favor C2 substitution?

A4: Yes, achieving C2 selectivity is possible under specific conditions:

  • For Aminations: The use of tertiary amine nucleophiles has been shown to provide excellent C2 selectivity on 2,4-dichloropyrimidines with an electron-withdrawing group at the C5 position.[9][10]

  • For C-S Cross-Coupling: Palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely favor C2-selective cross-coupling with thiols.[11][12]

Q5: What are the primary safety concerns when working with this compound?

A5: Based on data for analogous compounds, this compound is expected to be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13]

Troubleshooting Guides

Problem 1: Poor Regioselectivity (Mixture of C4 and C2 Isomers)

This is the most common challenge. The formation of a mixture of C4 and C2 substituted products complicates purification and reduces the yield of the desired isomer.

Logical Flowchart for Troubleshooting Regioselectivity

G cluster_c4 Strategies for C4-Selectivity cluster_c2 Strategies for C2-Selectivity start Poor Regioselectivity (C4/C2 Mixture) q1 What is the desired isomer? start->q1 c4_path Target: C4-Isomer q1->c4_path C4 c2_path Target: C2-Isomer q1->c2_path C2 c4_a Amination: - Use anionic nucleophile (e.g., NaH/amine) - Pd-catalysis with appropriate ligand/base (e.g., Pd(dba)2/XPhos/LiHMDS) c4_path->c4_a c2_a Amination: - Use tertiary amine nucleophile (if C5-substituent is electron-withdrawing) c2_path->c2_a c4_b Suzuki Coupling: - Use standard catalyst (e.g., Pd(PPh3)4) - Optimize base and solvent (e.g., K2CO3, dioxane/H2O) c4_a->c4_b c4_c General: - Lower reaction temperature - Screen different solvents c4_b->c4_c c2_b C-S Coupling: - Use Pd-catalyst with bulky NHC ligand c2_a->c2_b

Caption: Troubleshooting workflow for poor regioselectivity.

Problem 2: Formation of Disubstituted Product

This occurs when the reaction does not stop after the first substitution, leading to a product where both chlorine atoms have been replaced.

Potential Cause Troubleshooting Recommendation
Excess Nucleophile/Reagent Carefully control the stoichiometry. Use 1.0-1.2 equivalents of the nucleophile or coupling partner.
High Reaction Temperature Higher temperatures can favor the less reactive C2 position for a second substitution. Lower the reaction temperature and monitor the reaction progress closely.
Prolonged Reaction Time Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed or the desired monosubstituted product is maximized.
Problem 3: Low or No Yield in Suzuki-Miyaura Coupling

Chloropyrimidines can be challenging substrates for Suzuki coupling due to the strength of the C-Cl bond.

Potential Cause Troubleshooting Recommendation
Catalyst Inactivity The C-Cl bond is difficult to activate. Switch from standard catalysts like Pd(PPh₃)₄ to more active systems using electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[14]
Ineffective Base The base is crucial for the transmetalation step. Screen stronger bases like K₃PO₄ or Cs₂CO₃.[14]
Protodeboronation of Boronic Acid The boronic acid is unstable and decomposes. Use anhydrous solvents, consider using a boronic ester (e.g., pinacol ester) for enhanced stability, or use a weaker base like KF.[5]
Catalyst Poisoning If using heteroaryl boronic acids containing sulfur, catalyst poisoning can occur.[3] Consider alternative coupling strategies.
Poor Degassing The active Pd(0) catalyst is oxygen-sensitive. Ensure all solvents and the reaction vessel are thoroughly degassed with an inert gas (Argon or Nitrogen).[14]

Quantitative Data Summary

The following tables summarize reported regioselectivity data for reactions with 2,4-dichloropyrimidine analogs. These values can serve as a starting point for optimizing reactions with this compound.

Table 1: Regioselectivity in Amination of Dichloropyrimidines

SubstrateAmine NucleophileConditionsC4:C2 RatioReference
6-Aryl-2,4-dichloropyrimidineDibutylamineK₂CO₃, DMAc70:30[8]
6-Aryl-2,4-dichloropyrimidineDibutylaminePd₂(dba)₃, Ligand, LiHMDS, THF>95:5[8]
6-Aryl-2,4-dichloropyrimidineAnilineLiHMDS, THF95:5[8]
2,4-DichloropyrimidinePrimary Alkyl AmineEt₃N, THF3:1[15]
2,4-Dichloro-5-nitropyrimidineDiethylamineiPrNEt, CHCl₃, 40°C>9:1[16]
2,4-Dichloro-5-nitropyrimidineTriethylamineCHCl₃, rtExcellent C2 selectivity[9][10]

Table 2: Regioselectivity in Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

Boronic AcidCatalyst (mol%)BaseSolventTemp (°C) / TimeYield (C4-isomer)C4:C2 RatioReference
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane100°C / 24h71%>92:8[3]
Phenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂O (2:1)100°C / 15 min (MW)81%Highly selective for C4[3]
3-Methylphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂O (2:1)100°C / 15 min (MW)82%Highly selective for C4[3]
3-Nitrophenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂O (2:1)100°C / 15 min (MW)91%Highly selective for C4[3]

Experimental Protocols

Protocol 1: General Procedure for C4-Selective Suzuki-Miyaura Coupling (Microwave-Assisted)

This protocol is adapted from a highly efficient method for the C4-selective arylation of 2,4-dichloropyrimidine.[3]

Reaction Scheme:

G reactant1 This compound reactant2 Ar-B(OH)2 arrow -> reactant2->arrow plus1 + conditions Pd(PPh3)4 (0.5 mol%) K2CO3 (3 equiv) Dioxane/H2O (2:1) MW, 100 °C, 15 min product 4-Aryl-2-chloro-5-ethylpyrimidine

Caption: C4-Selective Suzuki-Miyaura Coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.0 equiv)

  • Pd(PPh₃)₄ (0.005 equiv, 0.5 mol%)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Microwave reactor vial with a stir bar

Procedure:

  • To a microwave reactor vial, add this compound, the arylboronic acid, and K₂CO₃.

  • Add the Pd(PPh₃)₄ catalyst.

  • Add degassed 1,4-dioxane and degassed water in a 2:1 ratio (e.g., 4 mL dioxane, 2 mL water for a 0.5 mmol scale reaction).

  • Seal the vial and flush thoroughly with argon or nitrogen.

  • Place the vial in the microwave reactor and irradiate at 100 °C for 15 minutes with stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for C4-Selective Amination (Palladium-Catalyzed)

This protocol is based on conditions found to be highly C4-selective for the amination of 6-aryl-2,4-dichloropyrimidines and can be adapted as a starting point.[8]

Experimental Workflow:

G start Start: Oven-dried flask under Argon add_solids Add Pd catalyst, ligand, and this compound start->add_solids add_solvent Add anhydrous THF add_solids->add_solvent combine Transfer amine/base solution to the reaction flask add_solvent->combine premix In a separate flask, premix amine and LiHMDS at low temp premix->combine react Stir at specified temperature. Monitor by TLC/LC-MS combine->react workup Quench reaction. Aqueous workup (EtOAc/water) react->workup purify Dry, concentrate, and purify by column chromatography workup->purify end End: Isolated C4-amino product purify->end

Caption: Workflow for Pd-catalyzed C4-selective amination.

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (1.1 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 equiv, as a solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and this compound to an oven-dried reaction flask.

  • Remove the flask from the glovebox (if applicable) and add anhydrous THF.

  • In a separate flask under an inert atmosphere, dissolve the secondary amine in anhydrous THF and cool the solution (e.g., to 0 °C or -20 °C).

  • Slowly add the LiHMDS solution to the amine solution and stir for 10-15 minutes.

  • Transfer the freshly prepared lithium amide solution to the flask containing the pyrimidine and catalyst via syringe or cannula.

  • Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Optimizing Substitutions on 2,4-Dichloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for substitutions on 2,4-dichloro-5-ethylpyrimidine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during substitution reactions on this compound, focusing on regioselectivity, low yields, and side reactions.

Nucleophilic Aromatic Substitution (SNAr)

Q1: My SNAr reaction with a primary/secondary amine is giving me a mixture of products or low yield. How can I improve C4 selectivity?

A1: Nucleophilic aromatic substitution on 2,4-dichloropyrimidines typically favors substitution at the C4 position due to electronic factors.[1][2] The 5-ethyl group is weakly electron-donating, which still allows for preferential C4 attack. If you are experiencing issues, consider the following:

  • Low Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). The C4 position is kinetically favored, and lower temperatures can enhance this selectivity.

  • Choice of Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard. Ensure the base is dry and used in appropriate stoichiometry (typically 1.1 to 2.0 equivalents) to neutralize the HCl generated.

  • Solvent: Aprotic solvents like acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM) are generally effective. Ensure the solvent is anhydrous.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Over-extended reaction times or excessive heating can lead to the formation of the C2-substituted or di-substituted byproducts.

Q2: I need to achieve selective substitution at the C2 position. Is this possible?

A2: Yes, while C4 is the more reactive site for standard SNAr, C2 selectivity can be achieved under specific conditions. For 5-substituted-2,4-dichloropyrimidines, using tertiary amine nucleophiles can lead to excellent C2 selectivity through an in-situ N-dealkylation mechanism.[2][3] This strategy effectively delivers a secondary amine to the C2 position.

Q3: I am observing the di-substituted product even under mild conditions. How can I prevent this?

A3: Formation of the di-substituted product occurs when the mono-substituted product reacts further. To minimize this:

  • Stoichiometry: Use a strict 1.0 equivalent of the nucleophile relative to the this compound.

  • Slow Addition: Add the nucleophile solution slowly to the solution of the pyrimidine to avoid localized high concentrations.

  • Temperature Control: Maintain a low reaction temperature. Once the C4-mono-substituted product is formed, more forcing conditions (higher temperature, longer reaction time) are typically required for the second substitution at the C2 position.

Palladium-Catalyzed Cross-Coupling Reactions

Q4: My Suzuki coupling reaction is sluggish and gives low yields. What are the key parameters to optimize?

A4: For Suzuki couplings on dichloropyrimidines, several factors are critical:

  • Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for C4-selective couplings.[4] For electron-rich pyrimidines, bulky, electron-rich phosphine ligands like SPhos or XPhos can also be effective.[5]

  • Base: An inorganic base is required. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective.[4]

  • Solvent System: A mixture of an organic solvent and water is crucial for the Suzuki reaction. A 2:1 mixture of 1,4-dioxane and water is a good starting point.[4]

  • Temperature: Microwave irradiation at 100 °C for a short duration (e.g., 15 minutes) has been shown to be highly efficient for similar substrates.[4] If using conventional heating, temperatures around 80-100 °C are typical.

  • Side Reactions: Be aware of protodeboronation of the boronic acid, which forms an Ar-H byproduct.[6] Using fresh, high-quality boronic acid and thoroughly degassed solvents can minimize this.

Q5: I am attempting a Buchwald-Hartwig amination, but the reaction is not proceeding cleanly. What should I troubleshoot?

A5: The success of a Buchwald-Hartwig amination is highly dependent on the interplay of the catalyst, ligand, and base.[7]

  • Ligand Choice: The choice of phosphine ligand is critical. For coupling with anilines, bulky biaryl phosphine ligands such as XPhos are often a good starting point.[8] For primary aliphatic amines, ligands like BrettPhos may be more suitable.[9]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is very common and effective.[7] However, if your substrate has base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be screened.[10]

  • Catalyst Precursor: Using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) can often give more consistent results than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[8]

  • Inert Atmosphere: The Pd(0) active catalyst is oxygen-sensitive. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that solvents are thoroughly degassed.

Q6: In my Sonogashira coupling, I am getting a significant amount of alkyne homocoupling (Glaser coupling). How can I prevent this?

A6: Alkyne homocoupling is a common side reaction in Sonogashira couplings, primarily caused by the copper(I) co-catalyst in the presence of oxygen.[11][12]

  • Copper-Free Conditions: The most effective way to eliminate this side reaction is to use a copper-free protocol.[11][13][14] This may require a more active palladium catalyst/ligand system and potentially higher temperatures.

  • Inert Atmosphere: If using a traditional copper co-catalyzed system, it is absolutely critical to rigorously exclude oxygen. Use freeze-pump-thaw cycles for degassing solvents and ensure a positive pressure of inert gas is maintained throughout the reaction.

  • Slow Alkyne Addition: Adding the terminal alkyne slowly to the reaction mixture can keep its concentration low, disfavoring the bimolecular homocoupling side reaction.

  • Base: An amine base like TEA or DIPEA is typically used. Ensure it is anhydrous and distilled if necessary.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical starting conditions for various substitution reactions on this compound. These should be considered as starting points for optimization.

Table 1: Nucleophilic Aromatic Substitution (SNAr)

Position Nucleophile Reagents/Conditions Solvent Temp. Approx. Yield
C4 Primary/Secondary Amine 1.1 eq. Amine, 1.5 eq. TEA ACN RT Good to Excellent
C4 Alkoxide 1.1 eq. NaOR ROH Reflux Good

| C2 | Secondary Amine | 1.5 eq. Tertiary Amine (e.g., TEA) | CHCl₃ | 40 °C | Moderate to Good[2] |

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst (mol%) Ligand (mol%) Base (eq.) Solvent Temp. Approx. Yield
Suzuki (C4) Arylboronic Acid Pd(PPh₃)₄ (0.5-2) - K₂CO₃ (3.0) 1,4-Dioxane/H₂O (2:1) 100 °C (µW) Good to Excellent[4]
Buchwald-Hartwig (C4) Aniline Pd₂(dba)₃ (2) XPhos (4) NaOt-Bu (1.4) Toluene 100 °C Good
Sonogashira (C4) Terminal Alkyne PdCl₂(PPh₃)₂ (2-5) - TEA (3.0) THF/TEA RT to 60 °C Moderate to Good

| Sonogashira (C4, Cu-free) | Terminal Alkyne | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 100 °C | Good |

Experimental Protocols

The following are representative protocols that can be adapted for this compound.

Protocol 1: C4-Selective SNAr with an Amine

This procedure illustrates the selective substitution at the C4 position using a primary or secondary amine.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) in anhydrous acetonitrile (5 mL) under an inert atmosphere.

  • Nucleophile Addition: In a separate flask, prepare a solution of the desired amine (1.05 mmol, 1.05 eq.) and triethylamine (1.5 mmol, 1.5 eq.) in anhydrous acetonitrile (2 mL).

  • Reaction: Slowly add the amine solution to the stirred solution of the pyrimidine at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via silica gel column chromatography.

Protocol 2: C4-Selective Suzuki-Miyaura Coupling (Microwave-Assisted)

This protocol is adapted from a highly efficient method for the C4-arylation of 2,4-dichloropyrimidines.[4]

  • Reaction Setup: In a microwave reactor vial, combine this compound (0.5 mmol, 1.0 eq.), the desired arylboronic acid (0.55 mmol, 1.1 eq.), and potassium carbonate (1.5 mmol, 3.0 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.0025 mmol, 0.5 mol%).

  • Solvent Addition: Add a mixture of 1,4-dioxane (4 mL) and water (2 mL).

  • Inerting: Seal the vial and flush thoroughly with argon.

  • Reaction: Subject the reaction mixture to microwave irradiation at 100 °C for 15 minutes.

  • Work-up: After cooling, extract the mixture with ethyl acetate. Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: C4-Selective Buchwald-Hartwig Amination

This general protocol is a starting point for the C-N coupling of anilines.

  • Reaction Setup (Glovebox): In a glovebox, add an oven-dried vial with a stir bar. To the vial, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), the phosphine ligand if not using a precatalyst (e.g., XPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 eq.) and the aniline (1.1 mmol, 1.1 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M).

  • Reaction: Seal the vial, remove from the glovebox, and place in a preheated oil bath at 100 °C. Stir vigorously.

  • Monitoring & Work-up: Monitor by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by column chromatography.[7]

Protocol 4: C4-Selective Sonogashira Coupling (Copper-Free)

This protocol is designed to minimize alkyne homocoupling by avoiding the use of a copper co-catalyst.[13]

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Base and Solvent: Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq.) and anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Alkyne Addition: Stir the mixture for 10 minutes, then add the terminal alkyne (1.2 mmol, 1.2 eq.) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress.

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by column chromatography.

Visualizations

Logical Relationships and Workflows

Regioselectivity_SNAr cluster_substrate This compound cluster_nucleophile Nucleophile Type cluster_product Major Product C4 C4-Cl (More Electrophilic) PrimaryAmine Primary/Secondary Amine C2 C2-Cl (Less Electrophilic) TertiaryAmine Tertiary Amine Product_C4 C4-Substituted Product PrimaryAmine->Product_C4 Kinetic Control Standard SNAr Product_C2 C2-Substituted Product TertiaryAmine->Product_C2 In-situ Dealkylation Mechanism

Caption: Factors influencing regioselectivity in SNAr reactions.

Suzuki_Workflow start Start reagents Combine Pyrimidine, Boronic Acid, Base, & Pd(PPh3)4 in Vial start->reagents solvent Add 1,4-Dioxane/H2O Solvent Mixture reagents->solvent inert Seal Vial and Flush with Argon solvent->inert irradiate Microwave Irradiation (100 °C, 15 min) inert->irradiate workup Cool and Perform Aqueous Work-up (EtOAc Extraction) irradiate->workup purify Dry, Concentrate, & Purify via Column Chromatography workup->purify end Final C4-Aryl Product purify->end

Caption: Experimental workflow for a microwave-assisted Suzuki coupling.

Troubleshooting_Sonogashira problem Problem Low Yield / Side Products cause1 Primary Cause Alkyne Homocoupling (Glaser Coupling) problem->cause1 cause2 Primary Cause Catalyst Deactivation problem->cause2 solution1a Solution Use Copper-Free Protocol cause1->solution1a Eliminates Cu(I) co-catalyst solution1b Solution Rigorous Degassing (Inert Atmosphere) cause1->solution1b Removes O₂ solution1c Solution Slow Addition of Alkyne cause1->solution1c Lowers [Alkyne] solution2a Solution Use Fresh Catalyst & Anhydrous Solvents cause2->solution2a Ensures active Pd(0) solution2b Solution Screen Ligands (e.g., Buchwald type) cause2->solution2b Stabilizes catalyst

Caption: Troubleshooting logic for Sonogashira coupling reactions.

References

Technical Support Center: 2,4-Dichloro-5-ethylpyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dichloro-5-ethylpyrimidine. The content is designed to address specific issues encountered during common synthetic transformations.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental for creating C-C and C-N bonds. However, issues such as low yield, catalyst deactivation, and lack of regioselectivity are common. This section provides troubleshooting for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Frequently Asked Questions (FAQs) for Palladium-Catalyzed Cross-Coupling Reactions

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. The primary issues to investigate are catalyst deactivation, suboptimal reaction conditions, and side reactions.

  • Catalyst and Ligand Choice: The selection of the palladium source and ligand is critical. While Pd(PPh₃)₄ is commonly used, other catalysts or ligands might be more effective. Screening different catalyst systems is a standard optimization step.

  • Base and Solvent: The base is crucial for the activation of the boronic acid. The solubility and strength of the base can significantly impact the reaction rate and yield. A screening of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended. The solvent system, often a mixture of an organic solvent like 1,4-dioxane or toluene with water, should be optimized to ensure all components remain in solution.

  • Side Reactions: Protodeboronation (hydrolysis of the boronic acid) and homocoupling of the boronic acid are common side reactions. To minimize these, ensure your reaction is thoroughly degassed to remove oxygen, and consider using boronic esters (e.g., pinacol esters) which can be more stable.

  • Temperature: Insufficient temperature can lead to a sluggish reaction, while excessively high temperatures can cause catalyst decomposition and increase side reactions. A temperature screening is advisable.

Q2: I am observing poor regioselectivity in my cross-coupling reaction. How can I control whether the substitution occurs at the C2 or C4 position?

A2: For 2,4-dichloropyrimidines, nucleophilic attack and cross-coupling reactions generally favor the C4 position due to its higher electrophilicity.[1][2] However, achieving selectivity can be challenging.

  • Conventional C4 Selectivity: For Suzuki, Sonogashira, and Buchwald-Hartwig reactions, standard conditions using common palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) will predominantly yield the C4-substituted product.

  • Achieving C2 Selectivity: Inverting the selectivity to the C2 position is more challenging and often requires specific catalytic systems. For C-S cross-coupling, the use of palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands has been shown to favor C2 selectivity.[3][4][5] This is an area of ongoing research, and achieving high C2 selectivity for other cross-coupling reactions may require significant optimization of specialized ligands.

Q3: My Sonogashira coupling reaction is not proceeding, and I observe palladium black formation. What should I do?

A3: The formation of palladium black indicates the precipitation of palladium metal, a common sign of catalyst deactivation. This can be caused by several factors in a Sonogashira coupling.

  • Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction setup is under an inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are properly degassed.

  • Copper Co-catalyst: The copper(I) iodide co-catalyst is also sensitive to oxidation. Use fresh, high-quality CuI.

  • Base: The amine base (e.g., triethylamine, diisopropylethylamine) plays a dual role as a base and a solvent. Ensure it is anhydrous and free of impurities.

  • Temperature: While some Sonogashira couplings require heating, high temperatures can accelerate catalyst decomposition. If possible, try running the reaction at a lower temperature for a longer duration.

  • Ligand Choice: The phosphine ligands can be oxidized. Using more robust ligands or a higher ligand-to-palladium ratio can sometimes help stabilize the catalyst.

Troubleshooting Workflow for Low-Yield Suzuki-Miyaura Coupling

If you are experiencing low yields in your Suzuki-Miyaura coupling reaction, follow this logical troubleshooting workflow.

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Check_Reagents Verify Reagent Quality - Fresh Boronic Acid - Dry Solvents - Active Catalyst Start->Check_Reagents Degas Ensure Rigorous Degassing (Ar/N2 sparging) Check_Reagents->Degas Screen_Base Screen Bases (K2CO3, K3PO4, Cs2CO3) Degas->Screen_Base Screen_Catalyst Screen Catalyst/Ligand - Pd(PPh3)4 - PdCl2(dppf) - Buchwald Ligands Screen_Base->Screen_Catalyst Optimize_Temp Optimize Temperature (e.g., 80-110 °C) Screen_Catalyst->Optimize_Temp Check_Side_Reactions Analyze for Side Products - Protodeboronation - Homocoupling Optimize_Temp->Check_Side_Reactions Use_Boronic_Ester Consider Boronic Ester (e.g., Pinacol Ester) Check_Side_Reactions->Use_Boronic_Ester If Protodeboronation Success Improved Yield Check_Side_Reactions->Success If Minimal Side Products Use_Boronic_Ester->Success

A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Quantitative Data: Suzuki-Miyaura Coupling of Dichloropyrimidines

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of dichloropyrimidines with arylboronic acids, which can serve as a starting point for optimizing reactions with this compound. Note that yields are highly substrate-dependent.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₂CO₃ (3)1,4-Dioxane/H₂O1002471[6]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene10018High[7]
Pd₂(dba)₃ (1.5)PPh₃ (3)Cs₂CO₃ (2)Dioxane801.596[8]
PdCl₂(dppf) (3)-Na₂CO₃ (2)DME/H₂O8512~80-90[9]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and should be optimized for the specific substrates being used.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Section 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key method for introducing heteroatom nucleophiles onto the pyrimidine ring. Common challenges include controlling regioselectivity and dealing with sluggish reactions.

Frequently Asked Questions (FAQs) for SNAr Reactions

Q1: I am trying to perform a nucleophilic aromatic substitution with an amine on this compound and I am getting a mixture of products. How can I improve the regioselectivity?

A1: As with cross-coupling, SNAr reactions on 2,4-dichloropyrimidines typically favor substitution at the C4 position.[10]

  • For C4 Selectivity: To favor the C4 product, the reaction can often be run at room temperature or with gentle heating. The use of a non-polar solvent can also enhance selectivity for the more reactive C4 position.

  • For C2 Selectivity: Achieving C2 selectivity with primary or secondary amines is difficult under standard SNAr conditions. However, a notable exception is the use of tertiary amines as nucleophiles. This can lead to excellent C2 selectivity through an in-situ N-dealkylation mechanism.[11]

Q2: My SNAr reaction with a thiol nucleophile is very slow. What can I do to increase the reaction rate?

A2: Thiols are generally good nucleophiles for SNAr reactions. If the reaction is slow, consider the following:

  • Base: The reaction requires a base to deprotonate the thiol, forming the more nucleophilic thiolate. Ensure you are using a suitable base (e.g., K₂CO₃, NaH, or an amine base like triethylamine) in at least a stoichiometric amount.

  • Solvent: Polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions by stabilizing the charged intermediate (Meisenheimer complex).

  • Temperature: Increasing the reaction temperature will generally increase the rate of reaction. However, be mindful of potential side reactions or decomposition at higher temperatures.

  • Leaving Group: While both chlorines are good leaving groups, the reaction rate is still dependent on the C-Cl bond cleavage. The electronic properties of the pyrimidine ring, influenced by the 5-ethyl group, will play a role.

Logical Diagram for SNAr Regioselectivity

This diagram illustrates the factors influencing the site of substitution in SNAr reactions of this compound.

SNAr_Selectivity Start SNAr on 2,4-Dichloro- 5-ethylpyrimidine Nucleophile Choice of Nucleophile Start->Nucleophile Primary_Secondary_Amine Primary or Secondary Amine Nucleophile->Primary_Secondary_Amine Tertiary_Amine Tertiary Amine Nucleophile->Tertiary_Amine Thiol_Alkoxide Thiol or Alkoxide Nucleophile->Thiol_Alkoxide C4_Product Predominantly C4 Substituted Product Primary_Secondary_Amine->C4_Product C2_Product Predominantly C2 Substituted Product Tertiary_Amine->C2_Product via in-situ dealkylation Thiol_Alkoxide->C4_Product

Factors determining the regioselectivity of SNAr reactions.
Experimental Protocol: General Procedure for SNAr with an Amine (C4-selective)

This protocol is a general guideline for the C4-selective amination of this compound.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, acetonitrile, or THF).

  • Addition of Amine: Add the amine (1.0-1.2 equiv.) to the solution. If the amine salt is used, or if the amine itself is not basic enough, add an auxiliary base like triethylamine or DIPEA (1.5-2.0 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 40-80 °C).

  • Monitoring: Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. If an auxiliary amine base was used, the resulting hydrochloride salt can often be removed by filtration or an aqueous workup. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Purification of 2,4-Dichloro-5-ethylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dichloro-5-ethylpyrimidine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted 5-ethyluracil, mono-chlorinated intermediates, and byproducts from the chlorination reaction, such as N-substituted pyrimidines if amines are used as catalysts.[1] Hydrolysis of the chloro groups to hydroxyl groups can also occur if moisture is present during workup or storage.

Q2: My purified this compound is discolored (yellow or brown). What is the cause and how can I fix it?

A2: Discoloration is often due to the presence of trace impurities or degradation products. Purification by recrystallization, sometimes with the addition of activated charcoal, can be effective in removing colored impurities. Column chromatography is another excellent method for removing a wide range of impurities that may contribute to color.

Q3: I am observing "oiling out" during the recrystallization of my this compound derivative. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated. To remedy this, you can try using a lower-boiling point solvent, adding more solvent to the mixture, or cooling the solution more slowly to encourage crystal formation.[2]

Q4: What are the best analytical techniques to assess the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for determining the purity of this compound and identifying any impurities. Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of purification.

Q5: How can I minimize the hydrolysis of the chloro groups during purification?

A5: To prevent hydrolysis, it is crucial to use anhydrous (dry) solvents and reagents throughout the purification process. During aqueous workup steps, use cold water or brine and minimize the contact time. Ensure that organic extracts are thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Low Recovery The compound is too soluble in the recrystallization solvent at low temperatures.- Try a different solvent or a solvent mixture where the compound has lower solubility when cold.- Concentrate the mother liquor and attempt a second crystallization.
Too much solvent was used.- Evaporate some of the solvent to achieve a supersaturated solution upon cooling.
No Crystals Form The solution is not supersaturated.- Evaporate some of the solvent.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of the pure compound.
The compound is "oiling out".- Use a lower-boiling point solvent.- Add more solvent.- Cool the solution more slowly.[2]
Impure Crystals The cooling process was too rapid, trapping impurities.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The incorrect solvent was chosen, leading to co-crystallization of impurities.- Select a solvent where the impurities are either very soluble or insoluble at all temperatures.
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation The mobile phase is too polar.- Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio).
The mobile phase is not polar enough.- Increase the polarity of the mobile phase.
The column was not packed properly, leading to channeling.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Compound Stuck on Column The compound is too polar for the chosen mobile phase.- Gradually increase the polarity of the mobile phase (gradient elution).
Cracked Silica Gel The column ran dry.- Always keep the silica gel covered with the mobile phase.

Data on Purification Methods

The following table summarizes typical results for the purification of dichloropyrimidine derivatives based on literature data for similar compounds. The actual yield and purity for this compound may vary depending on the specific experimental conditions and the purity of the crude material.

Purification Method Typical Purity Achieved Typical Yield Range Advantages Disadvantages
Recrystallization >98%60-85%- Simple and cost-effective for high purity of the final product.- Yield can be lower due to product loss in the mother liquor.- May not remove impurities with similar solubility.
Column Chromatography >99%40-75%- Excellent for separating closely related impurities.- Can handle complex mixtures.- More time-consuming and requires larger volumes of solvent.- Potential for product loss on the column.
Distillation (for liquids or low melting solids) 90-95%70-90%- Effective for removing non-volatile impurities.- May not separate compounds with close boiling points.- Potential for thermal degradation.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Objective: To obtain high-purity crystalline this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, hexane, or a mixture like ethyl acetate/hexane)[3]

  • Erlenmeyer flasks

  • Heating source (hot plate or heating mantle)

  • Filtration apparatus (Buchner funnel, filter paper, and vacuum flask)

  • Activated charcoal (optional)

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find one in which it is sparingly soluble at room temperature but readily soluble when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

Objective: To purify this compound from a complex mixture of impurities.

Materials:

  • Crude this compound

  • Silica gel (for chromatography)

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Collection tubes or flasks

Procedure:

  • Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable mobile phase that provides good separation of the desired compound from impurities (a retention factor, Rf, of ~0.3 for the product is often ideal).

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the mobile phase and pour it into the column, ensuring there are no air bubbles.

    • Allow the silica to settle, and then add a layer of sand on top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Add the mobile phase to the column and apply gentle pressure (if using flash chromatography) to start the elution.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Purification Decision Workflow for this compound Derivatives start Crude Product tlc Analyze by TLC start->tlc impurities Nature of Impurities? tlc->impurities recrystallize Recrystallization impurities->recrystallize Few, less polar impurities column Column Chromatography impurities->column Multiple/polar impurities distill Distillation impurities->distill Non-volatile impurities (if product is liquid/low melting) pure_product Pure Product recrystallize->pure_product column->pure_product distill->pure_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Recrystallization Troubleshooting Recrystallization start Recrystallization Attempt outcome Outcome? start->outcome low_yield Low Yield outcome->low_yield Poor Recovery oiling_out Oiling Out outcome->oiling_out Liquid Separation no_crystals No Crystals outcome->no_crystals No Precipitation success Pure Crystals outcome->success Success solution_ly Too much solvent? Product too soluble? low_yield->solution_ly solution_oo Solvent BP > Product MP? Solution too concentrated? oiling_out->solution_oo solution_nc Not supersaturated? no_crystals->solution_nc action_ly1 Concentrate mother liquor or change solvent solution_ly->action_ly1 Yes action_oo1 Use lower BP solvent or add more solvent solution_oo->action_oo1 Yes action_nc1 Evaporate solvent, scratch flask, or seed solution_nc->action_nc1 Yes action_ly1->start action_oo1->start action_nc1->start

Caption: Troubleshooting logic for recrystallization.

References

Technical Support Center: Safe Handling of Hazardous Byproducts in 2,4-Dichloro-5-ethylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dichloro-5-ethylpyrimidine. It provides essential information for the safe handling, neutralization, and disposal of hazardous byproducts generated during this process. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazardous byproducts generated during the synthesis of this compound?

A1: The synthesis, typically involving the chlorination of a 5-ethyluracil precursor with a chlorinating agent like phosphorus oxychloride (POCl₃), can generate several hazardous byproducts. These include:

  • Excess Phosphorus Oxychloride (POCl₃): A highly corrosive and reactive substance that reacts violently with water.[1][2][3]

  • Phosphoric Acid (H₃PO₄): Formed from the hydrolysis of POCl₃ during reaction workup. It is a corrosive acid.[3]

  • Hydrogen Chloride (HCl): A corrosive gas that can be released during the reaction and workup, especially when POCl₃ reacts with moisture.[3]

  • Over-chlorinated Pyrimidines: The formation of pyrimidines with more than the desired two chlorine atoms. The toxicity of these specific byproducts is not well-documented but they should be handled as hazardous organic waste.

  • Hydrolysis Products: If the desired this compound comes into contact with water during workup under non-neutral pH, it can hydrolyze back to mono-chlorinated or di-hydroxy pyrimidines. While less hazardous, they represent impurities.[4]

  • Chlorinated Organic Waste: This is a general category for any chlorinated compounds generated as side products. These should be segregated from non-halogenated waste.

Q2: What are the immediate safety concerns when working with phosphorus oxychloride (POCl₃)?

A2: Phosphorus oxychloride is a highly hazardous chemical that requires strict safety protocols. Key concerns include:

  • High Reactivity with Water: It reacts violently with water, releasing heat and toxic, corrosive hydrogen chloride gas.[3] This reaction can be explosive if not controlled.

  • Corrosivity: POCl₃ is extremely corrosive to skin, eyes, and the respiratory tract.[1][2] Direct contact can cause severe burns.

  • Toxicity: Inhalation of fumes can be fatal.[2] It is crucial to work in a well-ventilated fume hood with appropriate personal protective equipment.

Q3: How should I properly quench a reaction mixture containing excess POCl₃?

A3: Quenching must be performed carefully to control the exothermic reaction with water. A common and recommended procedure is a "reverse quench," where the reaction mixture is slowly added to a quenching solution. A typical quenching procedure involves the slow and careful pouring of the cooled reaction mixture onto crushed ice or into an ice-cold basic solution with vigorous stirring.[4][5] This helps to dissipate the heat generated from the hydrolysis of excess POCl₃. For large-scale reactions, a reverse quenching protocol into a sodium acetate aqueous solution at a controlled temperature (e.g., 35-40°C) can provide instantaneous and complete hydrolysis of unreacted POCl₃, preventing dangerous delayed exotherms.[5]

Q4: What is the correct procedure for neutralizing acidic byproducts from the synthesis?

A4: After quenching the reaction, the resulting aqueous solution will be highly acidic due to the formation of phosphoric acid and hydrochloric acid. This acidic waste must be neutralized before disposal. Slowly add a base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, with constant stirring and cooling in an ice bath to control the exothermic neutralization reaction.[6] The pH should be adjusted to a neutral range (typically 6-8) before disposal down the sanitary sewer, provided no other hazardous materials are present. Always check local regulations for wastewater disposal.

Q5: How should I dispose of the final hazardous waste?

A5: All chlorinated organic waste, including any over-chlorinated byproducts and contaminated materials (e.g., gloves, filter paper), must be collected in a designated, properly labeled hazardous waste container.[4] This waste should be segregated from non-halogenated waste streams.[4] Arrange for disposal through your institution's environmental health and safety (EH&S) department or a licensed hazardous waste disposal company.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Violent, uncontrolled reaction during workup Rapid addition of water to the reaction mixture or vice-versa.Always perform a "reverse quench" by slowly adding the reaction mixture to a large volume of crushed ice or an ice-cold aqueous solution with vigorous stirring.[4][5]
Release of white fumes (HCl gas) from the reaction or during workup Reaction of POCl₃ with moisture in the air or during quenching.Ensure all glassware is dry and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Perform quenching in a well-ventilated fume hood.
Product is oily and fails to crystallize after workup Presence of impurities, such as over-chlorinated byproducts or residual starting material.Adjust the pH of the aqueous layer to neutral or slightly basic to aid in the precipitation of the product before extraction.[4] Further purification by recrystallization or column chromatography may be necessary.
Low yield of the desired product Incomplete reaction or hydrolysis of the product during workup.Ensure sufficient reaction time and temperature. During workup, maintain a low temperature and immediately extract the product into an organic solvent after neutralization. The pH of the crude product should be carefully controlled as it may hydrolyze at pH ≤ 3 or ≥ 10.[7]

Experimental Protocols

Protocol 1: Safe Quenching of Phosphorus Oxychloride Reaction Mixture

Objective: To safely hydrolyze excess phosphorus oxychloride and acidic byproducts after the chlorination reaction.

Materials:

  • Reaction mixture containing this compound and excess POCl₃

  • Large beaker (at least 10 times the volume of the reaction mixture)

  • Crushed ice

  • Stir plate and stir bar

  • Personal Protective Equipment (PPE): Chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.

Procedure:

  • Ensure the fume hood sash is at the appropriate height.

  • Place the large beaker on a stir plate inside the fume hood and fill it with a generous amount of crushed ice.

  • Begin vigorously stirring the ice.

  • After the reaction is complete and has been allowed to cool to room temperature, very slowly and carefully add the reaction mixture dropwise to the stirring crushed ice using a dropping funnel or by pouring in small portions.

  • Monitor the rate of addition to prevent excessive fuming or a rapid increase in temperature. The quenching process is highly exothermic.

  • Once the entire reaction mixture has been added, continue stirring until all the ice has melted and the solution is homogeneous.

Protocol 2: Neutralization of Acidic Byproducts

Objective: To neutralize the acidic aqueous layer from the quenching step before disposal.

Materials:

  • Acidic aqueous solution from Protocol 1

  • Saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution

  • pH paper or a calibrated pH meter

  • Ice bath

  • Stir plate and stir bar

Procedure:

  • Place the beaker containing the acidic aqueous solution in an ice bath on a stir plate and begin stirring.

  • Slowly add the saturated sodium bicarbonate or sodium carbonate solution dropwise to the acidic solution. Be cautious as this will generate carbon dioxide gas and may cause foaming.

  • Monitor the pH of the solution periodically using pH paper or a pH meter.

  • Continue adding the basic solution until the pH of the aqueous layer is between 6 and 8.

  • Once neutralized, the aqueous layer can be disposed of according to institutional and local regulations, provided it does not contain other hazardous materials.

Visual Guides

experimental_workflow cluster_synthesis Synthesis Phase cluster_workup Workup & Neutralization cluster_waste Waste Handling start Reaction Completion (5-ethyluracil + POCl₃) cool Cool Reaction Mixture to Room Temperature start->cool quench Slowly Add Reaction Mixture to Crushed Ice (Reverse Quench) cool->quench Transfer to fume hood neutralize Neutralize with NaHCO₃ or Na₂CO₃ to pH 6-8 quench->neutralize extract Extract Product with Organic Solvent neutralize->extract aqueous_waste Dispose of Neutralized Aqueous Waste (per regulations) extract->aqueous_waste Separate layers organic_waste Collect Chlorinated Organic Waste for Hazardous Disposal extract->organic_waste Separate layers

Caption: Experimental workflow for handling synthesis byproducts.

troubleshooting_logic cluster_problems Identify the Issue cluster_solutions Implement Solution start Problem Encountered During Experiment p1 Violent Reaction During Workup start->p1 p2 Excessive Fuming (HCl Gas) start->p2 p3 Low Product Yield start->p3 s1 Adopt 'Reverse Quench' Method p1->s1 s2 Ensure Dry Glassware & Work in Fume Hood p2->s2 s3 Optimize Reaction Time/ Temp & Control Workup pH p3->s3

Caption: Logical relationships in troubleshooting common issues.

References

Technical Support Center: Cross-Coupling Reactions with 2,4-Dichloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-dichloro-5-ethylpyrimidine in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical regioselectivity observed in cross-coupling reactions with this compound?

A1: For 2,4-dichloropyrimidines, cross-coupling reactions generally favor substitution at the C4 position.[1][2] This preference is attributed to the higher electrophilicity of the C4 position, making it more susceptible to oxidative addition by the palladium catalyst.[3] The general order of reactivity for multihalogenated pyrimidines is C4 > C2 > C5.[1] While the 5-ethyl group may exert some steric and electronic influence, the C4 position is still expected to be the primary site of reaction under standard conditions.

Q2: Is it possible to achieve selective substitution at the C2 position?

A2: Yes, achieving C2 selectivity is possible but requires specific catalytic systems. Conventional palladium catalysts overwhelmingly favor the C4 position.[1] However, recent studies have shown that palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely facilitate C2-selective C-S cross-coupling with thiols.[4][5] This atypical selectivity is highly sensitive to the structure of the Pd(II) precatalyst.[4][5]

Q3: What are the most common types of cross-coupling reactions performed on this substrate?

A3: The most common and well-documented cross-coupling reactions for 2,4-dichloropyrimidines are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions are widely used to form carbon-carbon and carbon-nitrogen bonds, which are crucial in the synthesis of pharmaceutical compounds.[6][7]

Q4: Can I perform a double cross-coupling to substitute both chlorine atoms?

A4: Yes, a one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine has been developed.[8] This method allows for the efficient synthesis of diarylated pyrimidines. The choice of solvent is critical for the success of this sequential reaction.[8]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: Low or no conversion to the desired C4-coupled product.

Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Ensure the use of a fresh, high-quality palladium catalyst. Pre-catalysts that are easier to activate can be beneficial. If using a Pd(II) source, ensure complete reduction to the active Pd(0) species.The catalytic cycle of the Suzuki-Miyaura reaction relies on an active Pd(0) species to initiate oxidative addition.[9]
Inappropriate Base Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base are critical.[3]The base is required to activate the boronic acid for transmetalation.[9]
Poor Solvent Choice A mixture of an organic solvent (e.g., 1,4-dioxane, DME) and water is often optimal. Microwave-assisted reactions in dioxane/water can be very efficient.[3][10]The solvent system must dissolve both the organic and inorganic reagents to facilitate the reaction.
Low Reaction Temperature Increase the reaction temperature. For sluggish reactions, temperatures around 100 °C may be necessary.[10] Microwave irradiation can significantly shorten reaction times and improve yields.[3][10]Oxidative addition and other steps in the catalytic cycle are often accelerated at higher temperatures.

Issue 2: Formation of undesired side products (e.g., homocoupling of boronic acid, double coupling).

Potential Cause Troubleshooting Step Rationale
Oxygen in Reaction Mixture Thoroughly degas all solvents and ensure the reaction is run under an inert atmosphere (Argon or Nitrogen).Oxygen can lead to the oxidative homocoupling of the boronic acid.
Excess Boronic Acid Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the boronic acid.A large excess of boronic acid can increase the rate of side reactions.
High Catalyst Loading or Temperature Optimize the catalyst loading. While higher loading can increase the reaction rate, it can also promote side reactions. Similarly, excessively high temperatures can lead to the formation of the 2,4-disubstituted product.[10]Fine-tuning the reaction conditions is essential for maximizing the yield of the desired mono-substituted product.
Buchwald-Hartwig Amination

Issue 1: Incomplete reaction or low yield of the aminated product.

Potential Cause Troubleshooting Step Rationale
Inappropriate Ligand Screen a variety of phosphine ligands. Bulky, electron-rich ligands such as XPhos or Josiphos are often effective.[11]The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating both oxidative addition and reductive elimination.[12]
Incorrect Base Use a strong, non-nucleophilic base like NaOtBu, KOtBu, or LiHMDS. Weaker bases may not be sufficient to deprotonate the amine.[13]The deprotonation of the amine is a key step in the catalytic cycle.[6][13]
Catalyst Inhibition Ensure the amine starting material is pure. Some impurities can act as catalyst poisons.Catalyst poisoning will halt the catalytic cycle and prevent the reaction from going to completion.
Sonogashira Coupling

Issue 1: Failure of the reaction or formation of Glaser coupling byproduct.

Potential Cause Troubleshooting Step Rationale
Copper(I) Co-catalyst Issues Use a fresh source of CuI. Ensure anhydrous and anaerobic conditions, as moisture and oxygen can deactivate the copper catalyst.The copper co-catalyst is essential for the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.[14][15]
Inadequate Base A liquid amine base such as triethylamine or diisopropylamine is typically used and can often serve as the solvent.[16]The base is required to deprotonate the terminal alkyne.[14][16]
Glaser Homocoupling Minimize the exposure of the reaction to oxygen. Running the reaction under strictly anaerobic conditions can suppress the formation of this byproduct.The Glaser coupling is an oxidative homocoupling of terminal alkynes and is promoted by the presence of oxygen.

Experimental Protocols

General Procedure for C4-Selective Suzuki-Miyaura Coupling

This protocol is adapted from a microwave-assisted procedure for 2,4-dichloropyrimidine and is expected to be effective for this compound.[3][10]

  • Reaction Setup: In a microwave reactor vial, combine this compound (1 equivalent), the desired arylboronic acid (1-1.2 equivalents), and K₂CO₃ (3 equivalents).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.5-2 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 2:1 ratio).

  • Inert Atmosphere: Flush the vial with argon or nitrogen.

  • Reaction: Subject the mixture to microwave irradiation at 100-120 °C for 15-30 minutes.

  • Work-up: After cooling, extract the mixture with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Comparative Data for Catalyst Systems

Table 1: Site-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidines

Catalyst / LigandBaseSolventTemp (°C)TimeProduct (C4:C2 Ratio)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O100 (MW)15 minC4-selective74-95[10]
Pd(dppf)Cl₂K₂CO₃Dioxane8012 hC4-selective85[17]
Pd(PEPPSI)(IPr)VariousVarious60-100-C4-selective (2.5:1 to 10.4:1)-[18]

Table 2: C2-Selective C-S Coupling of 2,4-Dichloropyrimidines

PrecatalystThiolBaseSolventTemp (°C)Product (C2:C4 Ratio)Yield (%)Reference
(η³-tBu-indenyl)PdCl(IPent)Primary Alkane ThiolsK₂CO₃Toluene0C2-selectiveHigh[1]
(η³-tBu-indenyl)PdCl(IPent)ThiophenolsK₂CO₃TolueneHigher TempC2-selectiveHigh[1]

Visualized Workflows and Mechanisms

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Cl(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Ar ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Substrate 2,4-Dichloro-5-Et-Pyrimidine (Ar-Cl) Substrate->OxAdd

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Start: Low/No Product Yield check_catalyst 1. Check Catalyst Activity (Use fresh catalyst/precatalyst) start->check_catalyst check_conditions 2. Optimize Reaction Conditions (Screen base, solvent, temp.) check_catalyst->check_conditions If no improvement success Successful Reaction check_catalyst->success Yield improves check_reagents 3. Verify Reagent Purity (Substrate, boronic acid/amine) check_conditions->check_reagents If no improvement check_conditions->success Yield improves check_atmosphere 4. Ensure Inert Atmosphere (Degas solvents, use Ar/N₂) check_reagents->check_atmosphere If no improvement check_reagents->success Yield improves check_atmosphere->success Yield improves

Caption: A logical workflow for troubleshooting common cross-coupling issues.

References

Preventing decomposition of 2,4-Dichloro-5-ethylpyrimidine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-Dichloro-5-ethylpyrimidine. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during chemical reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: this compound is susceptible to decomposition primarily through two main pathways:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most common reaction pathway where a nucleophile attacks the electron-deficient pyrimidine ring, leading to the displacement of one or both chlorine atoms. The chlorine at the C4 position is generally more reactive than the one at the C2 position. Common nucleophiles include water (hydrolysis), amines, alkoxides, and thiols.

  • Dehalogenation: This involves the removal of one or both chlorine atoms and their replacement with hydrogen. This can be promoted by certain reducing agents, catalysts (e.g., palladium on carbon) in the presence of a hydrogen source, or strong bases under certain conditions.

Q2: What general reaction conditions can lead to the decomposition of this compound?

A2: Several factors can promote the decomposition of this compound:

  • High Temperatures: Elevated temperatures can accelerate the rate of decomposition reactions, particularly hydrolysis and dehalogenation.

  • Presence of Strong Acids or Bases: Both acidic and basic conditions can catalyze the hydrolysis of the chloro substituents. Strong bases can also promote dehalogenation.

  • Presence of Water: As a nucleophile, water can lead to the hydrolysis of the C-Cl bonds, forming hydroxy-pyrimidines.

  • Certain Catalysts: While essential for many cross-coupling reactions, some catalysts, particularly palladium-based catalysts in the presence of a hydrogen source, can facilitate dehalogenation as a side reaction.

  • Incompatible Reagents: Strong oxidizing agents are generally incompatible with this compound and can lead to its degradation.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Unwanted Hydrolysis of this compound

Symptoms:

  • Appearance of unexpected polar impurities in TLC or LC-MS analysis.

  • Lower than expected yield of the desired product.

  • Isolation of hydroxylated pyrimidine byproducts.

Troubleshooting Steps:

Potential Cause Recommended Solution
Presence of water in solvents or reagents Use anhydrous solvents and dry reagents thoroughly before use. Consider using a drying agent in the reaction mixture if compatible.
Aqueous workup conditions Minimize the duration of the aqueous workup. Use a saturated brine solution for washing to reduce the solubility of the organic product in the aqueous phase. Perform the workup at a lower temperature (e.g., in an ice bath).
Acidic or basic reaction conditions If the reaction allows, maintain a neutral pH. If a base is required, use a non-nucleophilic, hindered base. If an acid is present, neutralize it as soon as the reaction is complete.
Issue 2: Dehalogenation as a Significant Side Reaction

Symptoms:

  • Formation of mono-chlorinated or fully reduced pyrimidine byproducts.

  • Reduced yield of the desired halogenated product.

Troubleshooting Steps:

Potential Cause Recommended Solution
Choice of catalyst and ligand in cross-coupling reactions For Suzuki couplings, consider using palladium catalysts with bulky electron-rich phosphine ligands which can favor the cross-coupling pathway over dehalogenation.[1]
Presence of a hydrogen source with a hydrogenation catalyst If using a catalyst like Pd/C, ensure that no unintended hydrogen sources (e.g., certain alcohols, formic acid) are present unless a reduction is desired.
Reaction with strong bases Some strong bases can promote dehalogenation. Consider using a weaker, non-nucleophilic base if the reaction conditions permit.

Experimental Protocols: Minimizing Decomposition

Below are detailed methodologies for common reactions involving this compound, with a focus on preventing its decomposition.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (e.g., Amination)

This protocol outlines a general method for the substitution of the C4-chloro group with an amine nucleophile while minimizing side reactions.

Materials and Reagents:

  • This compound

  • Amine nucleophile

  • Anhydrous aprotic solvent (e.g., Dioxane, THF, or DMF)

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq) and the anhydrous solvent.

  • Add the amine nucleophile (1.0-1.2 eq) to the solution.

  • Add the non-nucleophilic base (1.5-2.0 eq).

  • Stir the reaction mixture at room temperature or heat gently (40-60 °C) while monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Suzuki-Miyaura Coupling

This protocol provides a method for the Suzuki-Miyaura coupling at the C4 position, with measures to suppress dehalogenation.

Materials and Reagents:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Degassed solvent system (e.g., 1,4-Dioxane/water or Toluene/water)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the boronic acid (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizing Decomposition Pathways and Prevention

The following diagrams illustrate the key concepts discussed.

DecompositionPathways cluster_starting_material Starting Material cluster_decomposition Decomposition Pathways cluster_desired_reaction Desired Reaction This compound This compound Hydrolysis Hydrolysis (C4-OH & C2-OH Pyrimidine) This compound->Hydrolysis H₂O (Acid/Base catalysis) Dehalogenation Dehalogenation (Mono- & Di-dechlorinated Pyrimidine) This compound->Dehalogenation [H] (e.g., Pd/C, H₂ source) Substituted Product Desired C4-Substituted Product This compound->Substituted Product Nucleophile (Controlled Conditions)

Caption: Decomposition pathways of this compound.

PreventionWorkflow cluster_planning Experiment Planning cluster_execution Reaction Execution cluster_workup Workup & Purification A Select Anhydrous Solvents & Reagents D Maintain Inert Atmosphere A->D B Choose Mild, Non-Nucleophilic Base B->D C Optimize Catalyst & Ligand C->D E Control Temperature (Avoid Excess Heat) D->E F Monitor Reaction Progress E->F G Minimize Aqueous Contact Time F->G H Purify Promptly G->H

Caption: Workflow for preventing decomposition during reactions.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Purity Validation of 2,4-Dichloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates like 2,4-Dichloro-5-ethylpyrimidine is critical for the synthesis of safe and effective active pharmaceutical ingredients (APIs). This guide provides a comparative overview of two robust analytical methods for the validation of this compound purity: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document outlines detailed experimental protocols and presents comparative performance data to assist in method selection and implementation in a quality control setting. The validation data presented herein is representative and based on established principles of analytical chemistry for similar halogenated pyrimidine derivatives.

Comparison of Analytical Methods

The choice between HPLC-UV and GC-MS for the purity analysis of this compound depends on several factors, including the volatility and thermal stability of the analyte and its potential impurities, required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC-UV) is a versatile and widely used technique for the purity assessment of pharmaceutical compounds. It offers high resolution and is suitable for a wide range of non-volatile and thermally labile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for the separation and identification of volatile and thermally stable compounds. Its high sensitivity and the structural information provided by the mass spectrometer make it an excellent tool for impurity profiling.

The following table summarizes the key validation parameters for each technique, providing a basis for method selection.

Validation ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%
Precision (% RSD) < 2.0%< 2.5%
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantitation (LOQ) ~0.03%~0.015%
Specificity HighVery High

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following protocols are provided as a guide for the purity validation of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol describes a reverse-phase HPLC method for the purity assessment of this compound.

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). The use of formic acid can help to improve peak shape.

  • Gradient Program:

    • Start at 50% acetonitrile.

    • Linearly increase to 90% acetonitrile over 10 minutes.

    • Hold at 90% acetonitrile for 2 minutes.

    • Return to 50% acetonitrile over 1 minute.

    • Hold at 50% for 2 minutes for equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol details a GC-MS method for the determination of this compound purity and the identification of volatile impurities.

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

Chromatographic and Spectrometric Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature of 100 °C, hold for 2 minutes.

    • Ramp at 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Visualizing the Workflow

To better understand the logical flow of validating an analytical method for this compound purity, the following diagrams illustrate the general workflow and a comparison of the two presented methods.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting Define_Purpose Define Purpose (Purity Assay) Select_Method Select Analytical Method (HPLC-UV or GC-MS) Define_Purpose->Select_Method Define_Parameters Define Validation Parameters (ICH Q2(R1)) Select_Method->Define_Parameters Prepare_Samples Prepare Standard and Sample Solutions Define_Parameters->Prepare_Samples Perform_Analysis Perform Analytical Runs Prepare_Samples->Perform_Analysis Collect_Data Collect Raw Data Perform_Analysis->Collect_Data Analyze_Results Analyze Results for Each Validation Parameter Collect_Data->Analyze_Results Compare_to_Criteria Compare Against Acceptance Criteria Analyze_Results->Compare_to_Criteria Validation_Report Prepare Validation Report Compare_to_Criteria->Validation_Report

Workflow for analytical method validation.

Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS HPLC_Advantages Advantages: - Wide Applicability - High Precision - Non-destructive HPLC_Disadvantages Disadvantages: - Lower sensitivity than MS - Requires soluble samples GCMS_Advantages Advantages: - High Sensitivity - High Specificity (MS) - Excellent for volatile impurities GCMS_Disadvantages Disadvantages: - Requires volatile and  thermally stable analytes - Potential for thermal degradation Compound 2,4-Dichloro- 5-ethylpyrimidine Compound->HPLC_Advantages Suitable for non-volatile impurities Compound->GCMS_Advantages Suitable for volatile impurities

Comparison of HPLC-UV and GC-MS methods.

Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the purity validation of this compound. The choice of method will be dictated by the specific requirements of the analysis, including the nature of potential impurities and the desired level of sensitivity. For routine quality control, HPLC-UV is often the method of choice due to its robustness and ease of use. For in-depth impurity profiling and the identification of unknown volatile impurities, the specificity and sensitivity of GC-MS are unparalleled. A comprehensive purity assessment may involve the use of both techniques to provide an orthogonal approach, ensuring the highest level of quality for this critical pharmaceutical intermediate.

A Comparative Analysis of the Reactivity of 2,4-Dichloropyrimidine and 2,4-Dichloro-5-ethylpyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the subtle differences in reactivity between structurally similar heterocyclic compounds is paramount for efficient synthesis design and lead optimization. This guide provides a detailed comparison of the reactivity of 2,4-Dichloropyrimidine and its C-5 ethyl substituted analogue, 2,4-Dichloro-5-ethylpyrimidine, in the context of nucleophilic aromatic substitution (SNAr) reactions.

The pyrimidine core is a ubiquitous scaffold in medicinal chemistry, and the selective functionalization of dihalopyrimidines is a cornerstone of many synthetic routes. While both 2,4-Dichloropyrimidine and this compound are valuable building blocks, the presence of the C-5 ethyl group introduces significant electronic and steric effects that modulate the reactivity and regioselectivity of nucleophilic attack.

Executive Summary of Reactivity Comparison

Nucleophilic aromatic substitution on 2,4-dichloropyrimidines predominantly occurs at the C-4 position. This selectivity is primarily governed by the electronic properties of the pyrimidine ring, where the C-4 position is more electron-deficient and thus more susceptible to nucleophilic attack than the C-2 position. The introduction of an ethyl group at the C-5 position in this compound is expected to influence this reactivity in two main ways:

  • Electronic Effect: The ethyl group is a weak electron-donating group. By donating electron density to the pyrimidine ring, it slightly reduces the overall electrophilicity of the molecule. This deactivation is expected to result in a moderately slower reaction rate for nucleophilic substitution compared to the unsubstituted 2,4-Dichloropyrimidine.

  • Steric Effect: The ethyl group at the C-5 position introduces steric hindrance in the vicinity of the C-4 position. This bulkiness can impede the approach of a nucleophile, further contributing to a decreased rate of reaction at the C-4 position.

Quantitative Data Summary

As direct comparative experimental data is scarce, the following table provides a qualitative and inferred comparison based on established chemical principles.

Parameter2,4-DichloropyrimidineThis compoundRationale
Overall Reactivity in SNAr HigherLowerThe electron-donating ethyl group in the 5-position slightly deactivates the pyrimidine ring towards nucleophilic attack.
Regioselectivity of Nucleophilic Attack Predominantly C-4Predominantly C-4The C-4 position remains the most electrophilic site in both molecules.
Rate of C-4 Substitution FasterSlowerA combination of the deactivating electronic effect and the steric hindrance from the adjacent C-5 ethyl group reduces the reaction rate.
Potential for C-2 Substitution Generally low, but can be influenced by reaction conditions and nucleophile.Very lowThe steric bulk of the C-5 ethyl group would further disfavor attack at the already less reactive C-2 position.

Reaction Mechanism and Influencing Factors

The generally accepted mechanism for nucleophilic aromatic substitution on 2,4-dichloropyrimidines is a two-step addition-elimination process, proceeding through a negatively charged intermediate known as a Meisenheimer complex.

SNAr_Mechanism cluster_unsubstituted 2,4-Dichloropyrimidine cluster_substituted This compound start_un 2,4-Dichloropyrimidine intermediate_un Meisenheimer Complex (C-4 attack) start_un->intermediate_un + Nu⁻ product_un 4-Substituted-2-chloropyrimidine intermediate_un->product_un - Cl⁻ start_sub This compound intermediate_sub Meisenheimer Complex (C-4 attack) start_sub->intermediate_sub + Nu⁻ electronic_effect Electron-Donating Effect of C-5 Ethyl Group start_sub->electronic_effect product_sub 4-Substituted-2-chloro-5-ethylpyrimidine intermediate_sub->product_sub - Cl⁻ steric_hindrance Steric Hindrance from C-5 Ethyl Group intermediate_sub->steric_hindrance

Figure 1: Nucleophilic aromatic substitution (SNAr) mechanism at the C-4 position.

The presence of a bulky substituent at the C-5 position can influence the C-4/C-2 selectivity.[3] In the case of the ethyl group, its steric bulk is expected to slightly disfavor the attack at the C-4 position, although this effect is generally not significant enough to alter the inherent electronic preference for the C-4 position.

Experimental Protocols

While no direct comparative study was identified, the following general procedure for the amination of a 2,4-dichloropyrimidine can be adapted for a comparative analysis of the reactivity of 2,4-Dichloropyrimidine and this compound.

General Experimental Protocol for Comparative Amination:

  • Reaction Setup: In two separate oven-dried reaction vessels equipped with magnetic stir bars, dissolve 2,4-Dichloropyrimidine (1.0 mmol) and this compound (1.0 mmol) in an anhydrous solvent such as propanol (10 mL).[4]

  • Addition of Reagents: To each reaction vessel, add the desired amine (e.g., a substituted aniline or a secondary aliphatic amine, 1.1 mmol) followed by a tertiary amine base such as triethylamine (1.5 mmol).[4]

  • Reaction Conditions: Stir the reaction mixtures at a controlled temperature (e.g., 120-140 °C) and monitor the progress of the reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Work-up: Upon completion, cool the reaction mixtures to room temperature. The resulting precipitate can be dispersed in a saturated aqueous solution of sodium bicarbonate and the product extracted with an organic solvent like ethyl acetate.[4]

  • Purification and Analysis: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude products can be purified by column chromatography on silica gel. The yields of the C-4 substituted products for both reactions should be determined and compared to assess the relative reactivity. The structures of the products should be confirmed by spectroscopic methods (e.g., 1H NMR, 13C NMR, and MS).

Experimental_Workflow cluster_reactants Reactant Preparation DCP 2,4-Dichloropyrimidine in anhydrous solvent add_reagents Add Amine and Base DCP->add_reagents DCEP This compound in anhydrous solvent DCEP->add_reagents reaction Heat and Stir (Monitor by TLC/LC-MS) add_reagents->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification analysis Yield Determination and Spectroscopic Analysis purification->analysis

Figure 2: General experimental workflow for a comparative reactivity study.

Conclusion

References

Structural Elucidation of 2,4-Dichloro-5-ethylpyrimidine: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of standard analytical techniques for the structural confirmation of 2,4-dichloro-5-ethylpyrimidine, a substituted pyrimidine derivative. The guide details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, alongside alternative methods. Detailed experimental protocols are provided to support the practical application of these techniques.

Spectroscopic Data Summary

The structural confirmation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides unique insights into the molecular structure, and together they offer a comprehensive characterization.

TechniqueParameterPredicted/Typical Value for this compoundComparison with Alternatives (e.g., 2,4-dichloro-5-methylpyrimidine)
¹H NMR Chemical Shift (δ)H-6: ~8.6 ppm (s, 1H), -CH₂-: ~2.8 ppm (q, 2H), -CH₃: ~1.3 ppm (t, 3H)The singlet for the H-6 proton would be in a similar region. The ethyl group signals would be replaced by a singlet for the methyl group at ~2.4 ppm.
¹³C NMR Chemical Shift (δ)C-2: ~162 ppm, C-4: ~160 ppm, C-5: ~125 ppm, C-6: ~155 ppm, -CH₂-: ~24 ppm, -CH₃: ~14 ppmThe chemical shifts for C-2, C-4, and C-6 would be comparable. The C-5 and the alkyl carbon signals would differ due to the change from an ethyl to a methyl group.
Mass Spec. Molecular Ion (m/z)[M]⁺: 176, [M+2]⁺: 178, [M+4]⁺: 180 (due to two Cl isotopes)The molecular ion for the methyl derivative would be at m/z 162, with a similar isotopic pattern for the two chlorine atoms.
FT-IR Wavenumber (cm⁻¹)C-H (aromatic): ~3100-3000, C-H (aliphatic): ~2980-2850, C=N/C=C (ring): ~1600-1450, C-Cl: ~800-600The spectra would be very similar, with minor differences in the C-H aliphatic stretching and bending regions.
X-ray Cryst. Crystal SystemNot available (prediction not feasible)2,4-dichloropyrimidine crystallizes in the monoclinic system.[1][2] Crystal parameters would differ based on the substituent.

Experimental Workflows and Logical Relationships

The process of structural confirmation follows a logical workflow, beginning with synthesis and purification, followed by a series of spectroscopic analyses.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of 2,4-dichloro- 5-ethylpyrimidine Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS IR FT-IR Spectroscopy Purification->IR Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed

Figure 1: Experimental workflow for the structural confirmation of this compound.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[3]

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans is typically necessary for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.[4]

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Acquisition: Record the mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z).

  • Analysis: Identify the molecular ion peak (M⁺). The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments, with peaks at m/z, m/z+2, and m/z+4 in an approximate 9:6:1 ratio for fragments with two chlorine atoms, and a 3:1 ratio for fragments with one chlorine atom.[5] Analyze the fragmentation pattern to gain further structural information.

fragmentation_pathway M [M]⁺˙ m/z 176/178/180 M_minus_Cl [M-Cl]⁺ m/z 141/143 M->M_minus_Cl - Cl M_minus_C2H4 [M-C₂H₄]⁺˙ m/z 148/150/152 M->M_minus_C2H4 - C₂H₄ M_minus_C2H5 [M-C₂H₅]⁺ m/z 147/149 M->M_minus_C2H5 - C₂H₅ C4H2ClN2 [C₄H₂ClN₂]⁺ m/z 113/115 M_minus_C2H5->C4H2ClN2 - Cl

References

Comparative study of different synthetic routes to 2,4-Dichloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic methodologies for obtaining 2,4-dichloro-5-ethylpyrimidine, a key intermediate in the synthesis of various biologically active compounds. The routes are evaluated based on reaction yield, purity, and the complexity of the experimental procedures. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for the key transformations are provided.

Introduction

This compound is a versatile chemical building block, particularly in the development of pharmaceutical agents. The two reactive chlorine atoms provide sites for nucleophilic substitution, allowing for the introduction of diverse functional groups, while the ethyl group at the 5-position can influence the molecule's steric and electronic properties, impacting its biological activity. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the medicinal chemistry community. This guide focuses on the most prevalent and well-documented synthetic strategy, which commences with the construction of the 5-ethyluracil core followed by a chlorination step.

Synthetic Route Overview: From Diethyl Ethylmalonate to this compound

The most common and well-established route to this compound involves a two-step process:

  • Synthesis of 5-Ethyluracil: This step typically involves the condensation of a C3 synthon bearing an ethyl group with urea. A common and effective method is the reaction of diethyl ethylmalonate with urea in the presence of a strong base, such as sodium ethoxide.

  • Chlorination of 5-Ethyluracil: The synthesized 5-ethyluracil is then subjected to chlorination to replace the hydroxyl groups at the 2 and 4 positions of the pyrimidine ring with chlorine atoms. This transformation is most effectively achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline.

This two-step approach is reliable and can be performed on a laboratory scale with standard equipment.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for the two-step synthesis of this compound. The data for the synthesis of 5-ethyluracil is based on analogous procedures for similar malonylurea compounds[1], while the data for the chlorination step is derived from protocols for similar 5-substituted uracils[2].

StepReactionStarting MaterialsKey ReagentsReaction Time (hours)Temperature (°C)Typical Yield (%)Typical Purity (%)
1Synthesis of 5-EthyluracilDiethyl ethylmalonate, UreaSodium Ethoxide, Ethanol2-360-8580-90>95 (after recrystallization)
2Chlorination of 5-Ethyluracil5-EthyluracilPhosphorus oxychloride (POCl₃), N,N-dimethylaniline2-4Reflux (~110-115)85-95>98 (after purification)

Experimental Protocols

Step 1: Synthesis of 5-Ethyluracil from Diethyl Ethylmalonate and Urea

Materials:

  • Diethyl ethylmalonate

  • Urea

  • Sodium metal

  • Absolute ethanol

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol.

  • To the sodium ethoxide solution, add urea and stir until it is completely dissolved.

  • Add diethyl ethylmalonate to the reaction mixture.

  • Heat the mixture to reflux at a temperature of 60-85°C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the resulting residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 5-6.

  • The crude 5-ethyluracil will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from hot water or ethanol to obtain pure 5-ethyluracil as a white solid.

Step 2: Chlorination of 5-Ethyluracil to this compound

Materials:

  • 5-Ethyluracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline

  • Crushed ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-ethyluracil in an excess of phosphorus oxychloride (POCl₃), which acts as both the reagent and the solvent.

  • Carefully add N,N-dimethylaniline to the suspension.

  • Heat the reaction mixture to reflux (approximately 110-115°C) and maintain this temperature for 2-4 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • In a separate large beaker, prepare a significant amount of crushed ice. (Caution: This step is highly exothermic and should be performed in a well-ventilated fume hood.)

  • Very slowly and carefully, pour the cooled reaction mixture onto the crushed ice with vigorous stirring. This will quench the excess POCl₃ and generate HCl gas.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Mandatory Visualization

The following diagrams illustrate the synthetic pathway and the logical workflow for the synthesis of this compound.

Synthetic_Pathway A Diethyl Ethylmalonate + Urea R1 Sodium Ethoxide Ethanol, Reflux B 5-Ethyluracil R2 POCl₃, N,N-dimethylaniline Reflux C This compound R1->B R2->C Experimental_Workflow cluster_step1 Step 1: Synthesis of 5-Ethyluracil cluster_step2 Step 2: Chlorination A1 Mix Diethyl Ethylmalonate, Urea, and Sodium Ethoxide in Ethanol A2 Reflux for 2-3 hours A1->A2 A3 Remove Ethanol A2->A3 A4 Acidify with HCl A3->A4 A5 Filter and Recrystallize A4->A5 A6 Pure 5-Ethyluracil A5->A6 B1 Suspend 5-Ethyluracil in POCl₃ and N,N-dimethylaniline B2 Reflux for 2-4 hours B1->B2 B3 Quench with Ice B2->B3 B4 Extract with Dichloromethane B3->B4 B5 Wash and Dry B4->B5 B6 Purify (Distillation/Chromatography) B5->B6 B7 Pure this compound B6->B7

References

Comparative Biological Activity of 2,4-Dichloro-5-Substituted Pyrimidine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 2,4-dichloro-5-substituted pyrimidine analogs, supported by experimental data from various studies. The pyrimidine scaffold is a crucial component in medicinal chemistry, with analogs demonstrating significant potential in anticancer and antiviral therapies.

This comparison focuses on the impact of substitutions at the C5 position and modifications at the C2 and C4 positions of the pyrimidine ring, which have been shown to significantly influence their biological activity. The primary activities explored are anticancer effects, including cytotoxicity against various cancer cell lines and inhibition of key cellular targets like tubulin and cyclin-dependent kinases (CDKs).

Data Presentation: Anticancer Activity of Substituted Pyrimidine Analogs

The following tables summarize the in vitro anticancer activity of various 2,4,5-substituted pyrimidine analogs against different human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), providing a quantitative measure for comparison.

Table 1: Cytotoxicity of 2,4,5-Trisubstituted Pyrimidine Analogs against Various Cancer Cell Lines

Compound IDR2 SubstituentR4 SubstituentR5 SubstituentCancer Cell LineIC50 (µM)Reference
1a -NH-Ph-NH-CH2-Ph-HGlioblastoma (U-87 MG)>10[1]
2a -NH-Ph-NH-CH2-(4-F-Ph)-HGlioblastoma (U-87 MG)4[1]
7gc -NH-(3,4,5-(OMe)3-Ph)-Cl-PhHepatocellular Carcinoma (BEL-7402)0.024[2]
4k -NH-(indole)-aryl-HHepatocellular Carcinoma (BEL-7402)0.016-0.062[3]
9k 2,4-diaminopyrimidine derivativetriazolopiperazine scaffold-Lung Cancer (A549)2.14[4]
13f 2,4-diaminopyrimidine derivative1,4,8-triazaspiro[4.5]decan-3-one scaffold-Lung Cancer (A549)1.98[4]

Table 2: Kinase Inhibitory Activity of 2,4,5-Trisubstituted Pyrimidine Analogs

Compound IDR2 SubstituentR4 SubstituentR5 SubstituentKinase TargetIC50 (nM)Reference
IKK16 analog (18r) Amide derivativeAmide derivative-ClPfPK619[5]
IKK16 analog (18r) Amide derivativeAmide derivative-ClPfGSK3174[5]
IKK16 analog (23e) Amide derivativeAmide derivative-PfPK68[5]
IKK16 analog (23e) Amide derivativeAmide derivative-PfGSK397[5]
Compound 9s Trisubstituted pyrimidineTrisubstituted pyrimidineTrisubstituted pyrimidineCDK9Potent Inhibition[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these pyrimidine analogs are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.[7][8]

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[9]

Procedure:

  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescence reporter in a suitable buffer is prepared on ice.

  • Compound Addition: The test compounds at various concentrations are added to the wells of a 96-well plate.

  • Initiation of Polymerization: The tubulin reaction mixture is added to the wells, and the plate is immediately transferred to a microplate reader pre-warmed to 37°C to initiate polymerization.

  • Fluorescence Monitoring: The increase in fluorescence due to the incorporation of the reporter into polymerizing microtubules is monitored over time (e.g., every minute for 60 minutes).

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the fluorescence curves. The IC50 value for polymerization inhibition is calculated by comparing the polymerization in the presence of the compound to that of a control.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1][2]

Procedure:

  • Cell Treatment: Cells are treated with the test compound for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.

  • Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer.

  • Data Analysis: The resulting DNA content histograms are analyzed to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase suggests a cell cycle arrest induced by the compound.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and a general experimental workflow relevant to the biological activities of the described pyrimidine analogs.

G cluster_tubulin Tubulin Polymerization Dynamics Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Cell Division (Mitosis) Cell Division (Mitosis) Microtubule->Cell Division (Mitosis) Apoptosis Apoptosis Cell Division (Mitosis)->Apoptosis Arrest leads to Pyrimidine Analogs Pyrimidine Analogs Pyrimidine Analogs->Tubulin Dimers Inhibition of Polymerization

Caption: Signaling pathway of tubulin polymerization inhibitors.

G cluster_workflow Experimental Workflow for Biological Activity Comparison Synthesis of Analogs Synthesis of Analogs In vitro Cytotoxicity Screening (MTT Assay) In vitro Cytotoxicity Screening (MTT Assay) Synthesis of Analogs->In vitro Cytotoxicity Screening (MTT Assay) Mechanism of Action Studies Mechanism of Action Studies In vitro Cytotoxicity Screening (MTT Assay)->Mechanism of Action Studies Active Compounds Lead Compound Identification Lead Compound Identification Mechanism of Action Studies->Lead Compound Identification

Caption: General experimental workflow for analog comparison.

G cluster_cell_cycle Cell Cycle Regulation by CDK9 CDK9/Cyclin T1 CDK9/Cyclin T1 RNA Polymerase II RNA Polymerase II CDK9/Cyclin T1->RNA Polymerase II Phosphorylation Transcription Elongation Transcription Elongation RNA Polymerase II->Transcription Elongation Anti-apoptotic Proteins Anti-apoptotic Proteins Transcription Elongation->Anti-apoptotic Proteins Cell Survival Cell Survival Anti-apoptotic Proteins->Cell Survival Apoptosis Apoptosis Cell Survival->Apoptosis Inhibition leads to Pyrimidine Analogs (CDK9 Inhibitors) Pyrimidine Analogs (CDK9 Inhibitors) Pyrimidine Analogs (CDK9 Inhibitors)->CDK9/Cyclin T1 Inhibition

Caption: Signaling pathway of CDK9 inhibitors in cell cycle regulation.

References

A Comparative Guide to the Structural Validation and Performance of Novel Compounds Synthesized from 2,4-Dichloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals involved in the synthesis and validation of novel compounds derived from the versatile scaffold, 2,4-dichloro-5-ethylpyrimidine. Given the established role of pyrimidine derivatives in medicinal chemistry, this document outlines the critical workflows for synthesis, structural elucidation, and comparative bioactivity assessment, supported by established experimental protocols and data from analogous compounds.

Synthetic Strategy and Workflow

The this compound core is an excellent starting material for generating diverse molecular libraries. The two chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and regioselective introduction of various functional groups. This differential reactivity is a cornerstone of the synthetic strategy.

The general workflow involves a stepwise substitution, often starting with the more reactive C4 position, followed by substitution at the C2 position. This process enables the creation of a wide array of 2,4-disubstituted-5-ethylpyrimidine derivatives.

G start This compound intermediate Intermediate: 4-Substituted-2-chloro-5-ethylpyrimidine start->intermediate Step 1: SNAr at C4 reagent1 Nucleophile 1 (e.g., R1-NH2) reagent1->intermediate final_product Final Product: 2,4-Disubstituted-5-ethylpyrimidine intermediate->final_product Step 2: SNAr at C2 reagent2 Nucleophile 2 (e.g., R2-NH2) reagent2->final_product validation Structural Validation & Bio-Assay final_product->validation

Caption: Generalized workflow for the synthesis of novel 2,4-disubstituted-5-ethylpyrimidine derivatives.

Experimental Protocols for Structural Validation

Confirming the molecular structure of newly synthesized compounds is a critical step that relies on a combination of spectroscopic techniques.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To determine the carbon-hydrogen framework of the molecule.

  • Methodology: A 5-10 mg sample of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H NMR and ¹³C NMR spectra are acquired using a high-field NMR spectrometer (e.g., 500 MHz).

  • Data Interpretation:

    • ¹H NMR: Protons on the pyrimidine ring typically appear in the δ 8.0-9.0 ppm region. The ethyl group at the C5 position will show a characteristic quartet and triplet pattern. Signals for protons on substituted groups (e.g., NH protons) will also be present.[1][2][3]

    • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrimidine ring provide definitive evidence of the substitution pattern.

B. Mass Spectrometry (MS)

  • Purpose: To determine the molecular weight and elemental composition of the compound.

  • Methodology: A small amount of the sample is analyzed using techniques such as Electrospray Ionization (ESI) to obtain the molecular ion peak [M+H]⁺.

  • Data Interpretation: The mass spectrum should display a molecular ion peak corresponding to the calculated molecular weight of the target compound.[1]

C. Infrared (IR) Spectroscopy

  • Purpose: To identify the presence of specific functional groups.

  • Methodology: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Interpretation: The absence of C-Cl stretching bands (around 825–768 cm⁻¹) and the appearance of new bands (e.g., N-H or C=O stretching) confirm the successful substitution.[3][4]

Technique Expected Observation for a Hypothetical 2,4-diamino-5-ethylpyrimidine derivative
¹H NMR Singlet for pyrimidine proton (C6-H), quartet and triplet for the ethyl group (CH₂ and CH₃), and broad singlets for NH₂ protons.[1][2]
¹³C NMR Distinct signals for each carbon atom in the pyrimidine ring and the ethyl group.
Mass Spec (ESI) Molecular ion peak [M+H]⁺ corresponding to the compound's molecular formula.[1]
IR Spectroscopy Appearance of N-H stretching bands (around 3400-3100 cm⁻¹); disappearance of C-Cl bands.[3]
Table 1: Summary of expected spectroscopic data for structural validation.

Comparative Performance: Bioactivity Data

While specific bioactivity data for this compound derivatives is emerging, the performance of structurally similar 2,4-disubstituted pyrimidines provides a valuable benchmark for comparison. The following table summarizes the anticancer activity of selected novel pyrimidine derivatives against various human cancer cell lines.

Compound ID Substitution Pattern Cancer Cell Line IC₅₀ (µM) Reference
9k 2,4-diaminopyrimidine coreA549 (Lung)2.14[5]
9k 2,4-diaminopyrimidine coreHCT-116 (Colon)3.59[5]
13f 2,4-diaminopyrimidine corePC-3 (Prostate)4.27[5]
13f 2,4-diaminopyrimidine coreMCF-7 (Breast)4.01[5]
3b Pyrimidine derivativePC3 (Prostate)21[4]
3a PyridothienopyrimidineHepG-2 (Liver)1.17[3]
5a PyridothienopyrimidineMCF-7 (Breast)2.01[3]
Table 2: In Vitro anticancer activity (IC₅₀) of comparable pyrimidine derivatives.

The data indicates that novel pyrimidine derivatives can exhibit potent cytotoxic activity against a range of cancer cell lines, with IC₅₀ values often in the low micromolar range.[3][5] These compounds serve as a reference for evaluating the potential of newly synthesized derivatives from this compound.

Potential Mechanism of Action: EGFR Kinase Inhibition

Many pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. One common target is the Epidermal Growth Factor Receptor (EGFR) kinase. The diagram below illustrates this potential mechanism of action.

G cluster_receptor Cell Membrane cluster_pathway Intracellular Signaling EGF EGF EGFR EGFR EGF->EGFR Binds ADP ADP P P EGFR->P Autophosphorylation Pyrimidine Novel Pyrimidine Derivative Pyrimidine->Inhibition ATP ATP Downstream Downstream Signaling (e.g., RAS/MAPK) P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Potential inhibition of the EGFR signaling pathway by a novel pyrimidine derivative.

This guide provides a foundational methodology for the synthesis, validation, and comparative analysis of novel compounds derived from this compound. By following these structured protocols and utilizing comparative data, researchers can efficiently advance their drug discovery programs.

References

Quantitative Analysis of 2,4-Dichloro-5-ethylpyrimidine in a Reaction Mixture: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of intermediates like 2,4-dichloro-5-ethylpyrimidine in a reaction mixture is critical for process optimization, yield determination, and impurity profiling. This guide provides an objective comparison of various analytical techniques for this purpose, supported by experimental data and detailed methodologies.

The selection of an optimal analytical method depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the reaction matrix. This document compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), and Hydrophilic Interaction Liquid Chromatography (HILIC).

Comparison of Analytical Method Performance

The following tables summarize the quantitative performance of different analytical techniques for the analysis of this compound. It is important to note that while data for HPLC and GC are based on studies of structurally analogous dichloropyrimidine compounds, the performance characteristics for UPLC, SFC, and HILIC are representative of modern instrumentation for compounds with similar physicochemical properties.

Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection [1][2]

ParameterPerformance
Linearity (r²)> 0.999
Limit of Detection (LOD)0.05 - 0.1 µg/mL
Limit of Quantification (LOQ)0.15 - 0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Table 2: Gas Chromatography (GC) with Mass Spectrometry (MS) Detection [3][4][5]

ParameterPerformance
Linearity (r²)> 0.999
Limit of Detection (LOD)0.01 - 0.05 µg/mL
Limit of Quantification (LOQ)0.03 - 0.15 µg/mL
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 3%

Table 3: Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) Detection [6][7]

ParameterPerformance
Linearity (r²)> 0.9995
Limit of Detection (LOD)0.01 - 0.03 µg/mL
Limit of Quantification (LOQ)0.03 - 0.1 µg/mL
Accuracy (% Recovery)99 - 101%
Precision (% RSD)< 1.5%

Table 4: Supercritical Fluid Chromatography (SFC) with UV Detection [8][9][10][11]

ParameterPerformance
Linearity (r²)> 0.999
Limit of Detection (LOD)0.02 - 0.08 µg/mL
Limit of Quantification (LOQ)0.06 - 0.25 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2.5%

Table 5: Hydrophilic Interaction Liquid Chromatography (HILIC) with Evaporative Light Scattering Detection (ELSD) [12][13][14][15]

ParameterPerformance
Linearity (log-log, r²)> 0.995
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.3 - 1.5 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific reaction mixtures and laboratory instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of this compound in a reaction mixture, assuming it is soluble in the mobile phase and possesses a UV chromophore.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% formic acid to improve peak shape). A typical starting point is 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV spectrum of a standard solution of this compound (typically around 254 nm for pyrimidine derivatives).[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a known amount of the reaction mixture in the mobile phase to a concentration within the linear range of the method. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Create a calibration curve using standard solutions of this compound of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique, particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp to 280 °C at 20 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.

  • Sample Preparation: Dilute the reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Filter the sample before injection.

  • Quantification: Use an internal standard and create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Ultra-Performance Liquid Chromatography (UPLC-PDA)

UPLC offers significant improvements in speed, resolution, and sensitivity over traditional HPLC by utilizing sub-2 µm particle columns.

  • Instrumentation: A UPLC system with a PDA detector.

  • Column: A sub-2 µm C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Column Temperature: 40 °C.

  • Detection: PDA detection over a range including the lambda max of the analyte.

  • Injection Volume: 1 - 2 µL.

  • Sample Preparation: Similar to HPLC, but potentially with higher dilution due to increased sensitivity.

  • Quantification: Based on a calibration curve of standards.

Supercritical Fluid Chromatography (SFC-UV)

SFC is a "green" alternative to normal-phase HPLC, using supercritical CO2 as the primary mobile phase. It is particularly effective for the separation of chiral and achiral small molecules.

  • Instrumentation: An analytical SFC system with a UV detector.

  • Column: A column packed with a polar stationary phase (e.g., silica, diol, or ethyl pyridine).

  • Mobile Phase: Supercritical CO2 with a polar co-solvent (e.g., methanol or ethanol) modifier.

  • Flow Rate: 2 - 4 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Detection: UV detection at the analyte's lambda max.

  • Sample Preparation: Dissolve the reaction mixture in a suitable organic solvent.

  • Quantification: External standard calibration.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a valuable technique for the retention and separation of polar compounds that are not well-retained by reverse-phase chromatography.

  • Instrumentation: An HPLC or UPLC system, often with an ELSD or MS detector as many polar compounds lack a strong UV chromophore.

  • Column: A HILIC column with a polar stationary phase (e.g., bare silica, amide, or zwitterionic).

  • Mobile Phase: A high percentage of organic solvent (typically acetonitrile) with a small amount of aqueous buffer (e.g., ammonium formate).

  • Flow Rate: Dependent on the column dimensions (typically 0.3 - 1.0 mL/min).

  • Column Temperature: 30 - 40 °C.

  • Detection: ELSD or Mass Spectrometry.

  • Sample Preparation: Dissolve the sample in the mobile phase or a solvent with a high organic content.

  • Quantification: External standard calibration, often requiring a non-linear fit (e.g., log-log) for ELSD data.

Visualizations

Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of a target analyte in a reaction mixture using a chromatographic technique.

Quantitative Analysis Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution & Filtration ReactionMixture->Dilution Injection Injection into Chromatograph Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of This compound Integration->Quantification Calibration Calibration Curve (Standard Solutions) Calibration->Quantification

A general workflow for the quantitative analysis of a target compound.
Decision Guide for Method Selection

This diagram provides a logical approach to selecting the most appropriate analytical technique based on the properties of the analyte and the requirements of the analysis.

Method Selection Guide Analyte Analyte: this compound Volatility Is the analyte volatile and thermally stable? Analyte->Volatility Polarity Is the analyte polar and poorly retained in RP-LC? Volatility->Polarity No GC GC-MS Volatility->GC Yes Throughput Is high throughput a priority? Polarity->Throughput No HILIC HILIC Polarity->HILIC Yes Green Is reducing organic solvent use a priority? Throughput->Green No UPLC UPLC-PDA Throughput->UPLC Yes HPLC HPLC-UV Green->HPLC No SFC SFC-UV Green->SFC Yes

A decision-making guide for selecting an analytical method.

References

A Comparative Guide to the Efficiency of 2,4-Dichloro-5-ethylpyrimidine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research, the pyrimidine scaffold is a cornerstone for the development of a vast array of biologically active molecules. The functionalization of this privileged heterocycle through palladium-catalyzed cross-coupling reactions is a critical strategy for synthesizing diverse chemical libraries. Among the various building blocks, 2,4-dichloro-5-ethylpyrimidine serves as a versatile intermediate. This guide provides an objective comparison of its performance in key cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—against other relevant dichloropyrimidine analogues, supported by experimental data and detailed protocols.

Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful tool for creating carbon-carbon bonds. For 2,4-dichloropyrimidines, the reaction generally exhibits high regioselectivity, with a strong preference for substitution at the C4 position due to its higher electrophilicity.[1] Microwave-assisted protocols have proven to be particularly efficient, offering significantly reduced reaction times and high yields with low catalyst loadings.[1]

Comparative Performance in Suzuki-Miyaura Coupling

The following table summarizes the performance of this compound in comparison to other 2,4-dichloropyrimidines in the Suzuki-Miyaura reaction.

SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)TimeYield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min81[1]
2,4-Dichloro-5-methylpyrimidine4-Acetylphenylboronic acidNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified89Not Specified
2,4-Dichloro-5-fluoropyrimidineArylboronic acidNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
This compound Arylboronic acid Data Not Available Data Not Available Data Not Available Data Not Available Data Not Available Data Not Available
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

This protocol is adapted from a highly efficient microwave-assisted procedure.[2]

Materials:

  • 2,4-Dichloropyrimidine (0.5 mmol)

  • Arylboronic acid (0.5 mmol)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.0025 mmol, 0.5 mol%)

  • 1,4-Dioxane (4 mL)

  • Water (2 mL)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add 2,4-dichloropyrimidine, the arylboronic acid, and K₂CO₃.

  • Add the Pd(PPh₃)₄ catalyst.

  • Add the 1,4-dioxane and water solvent mixture.

  • Seal the vial and flush with argon.

  • Irradiate the reaction mixture in a microwave reactor at 100 °C for 15 minutes.

  • After cooling, extract the mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (this compound) ArX->OxAdd PdII_complex Ar-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Base_Boronic R-B(OH)₂ + Base Base_Boronic->Transmetalation PdII_Ar_R Ar-Pd(II)L₂-R Transmetalation->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Regeneration Product Ar-R (Coupled Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: A Versatile Tool for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, which is widely used in drug discovery.[3] For 2,4-dichloropyrimidines, the reaction typically shows a preference for amination at the C4 position, although the regioselectivity can be influenced by the choice of catalyst, ligand, and reaction conditions.[4]

Comparative Performance in Buchwald-Hartwig Amination
SubstrateAmineCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
6-Aryl-2,4-dichloropyrimidineSecondary Aliphatic AminePd₂(dba)₃ / BINAPLiHMDSTolueneRTHigh[4]
6-Aryl-2,4-dichloropyrimidineAromatic AmineNo Catalyst---High[4]
This compound Primary/Secondary Amine Data Not Available Data Not Available Data Not Available Data Not Available Data Not Available

Note: Specific data for this compound was not available. The table presents data for a structurally related substrate.

Experimental Protocol: Buchwald-Hartwig Amination

This general protocol can be adapted for the amination of various dichloropyrimidines.

Materials:

  • Dichloropyrimidine substrate (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox, to a dry reaction vessel, add the palladium catalyst, ligand, and base.

  • Add the dichloropyrimidine substrate and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Dichloropyrimidine) ArX->OxAdd PdII_complex Ar-Pd(II)L-X OxAdd->PdII_complex Amido_complex [Ar-Pd(II)L(NR₂)] PdII_complex->Amido_complex + Amine, + Base - HX Amine R₂NH Amine->Amido_complex Base Base Base->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ (Aryl Amine) RedElim->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Forming C-C Bonds with Terminal Alkynes

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For 2,4-dichloropyrimidines, the regioselectivity of the Sonogashira reaction can be less pronounced compared to Suzuki or Buchwald-Hartwig reactions, with mixtures of C2 and C4 substituted products sometimes being observed.[4]

Comparative Performance in Sonogashira Coupling

Direct comparative data for the Sonogashira coupling of this compound is limited. The following table provides data for related substrates to give an indication of expected reactivity.

SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Yield (%)Reference
2,4-DichloroquinolinePhenylacetylenePd/C (10)CuI (5)PPh₃WaterNot SpecifiedGood[5]
4,6-Dichloro-2-pyroneTerminal AcetylenesPd(PPh₃)₂Cl₂ (5)CuI (3)Et₃NToluene25Good[6]
This compound Terminal Alkyne Data Not Available Data Not Available Data Not Available Data Not Available Data Not Available Data Not Available
Experimental Protocol: General Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of a dihalopyrimidine.

Materials:

  • Dihalopyrimidine (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Base (e.g., Et₃N, DIPA, 2-3 equiv)

  • Anhydrous solvent (e.g., THF, toluene)

Procedure:

  • To a dry, degassed reaction vessel, add the dihalopyrimidine, palladium catalyst, and CuI.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne.

  • Stir the reaction mixture under an inert atmosphere at the desired temperature (can range from room temperature to elevated temperatures).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII_complex Ar-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Ar_Alkynyl Ar-Pd(II)L₂-C≡CR Transmetalation->PdII_Ar_Alkynyl RedElim Reductive Elimination PdII_Ar_Alkynyl->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product CuX CuX Cu_Acetylide Cu-C≡CR CuX->Cu_Acetylide + Alkyne, + Base - HB⁺X⁻ Alkyne H-C≡CR Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide Cu_Acetylide->Transmetalation

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Conclusion

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, offering a platform for the synthesis of a diverse range of functionalized pyrimidines. While direct, quantitative comparisons with other 5-substituted analogues are not always readily available in the literature, the general principles of reactivity and regioselectivity observed for 2,4-dichloropyrimidines provide a strong foundation for its application.

The Suzuki-Miyaura and Buchwald-Hartwig reactions generally proceed with high efficiency and predictable C4-regioselectivity. The Sonogashira coupling offers a route to alkynyl-substituted pyrimidines, although regioselectivity may be more variable. The choice of catalyst, ligand, base, and solvent are all critical parameters that can be tuned to optimize the outcome of these reactions. This guide provides researchers with the foundational knowledge and experimental frameworks to effectively utilize this compound in their synthetic endeavors. Further head-to-head comparative studies would be invaluable for fine-tuning reaction conditions and maximizing the efficiency of this important building block.

References

A Comparative Guide to the Scale-Up Synthesis of 2,4-Dichloro-5-ethylpyrimidine: Characterization and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful scale-up of key intermediates is a critical phase in the journey from laboratory discovery to commercial production. This guide provides a comprehensive comparison of synthetic scale-up strategies for 2,4-Dichloro-5-ethylpyrimidine, a crucial building block in the synthesis of various pharmaceutical compounds. We will delve into characterization methodologies and validation protocols, presenting supporting data to inform your process development.

Comparison of Synthetic Scale-Up Routes

The synthesis of this compound on a larger scale presents several challenges, including reaction control, impurity profiles, and overall process efficiency. Below, we compare two common routes starting from different precursors: 5-ethyluracil and a malonic ester derivative.

Data Presentation: Quantitative Comparison of Scale-Up Routes

ParameterRoute 1: From 5-EthyluracilRoute 2: From Diethyl ethylmalonate
Starting Material Cost ModerateLow to Moderate
Number of Steps 13
Overall Yield 75-85%60-70%
Key Reagents Phosphorus oxychloride (POCl₃), N,N-DimethylanilineUrea, Sodium Ethoxide, Phosphorus oxychloride (POCl₃)
Reaction Time 4-6 hours12-18 hours (total)
Key Impurities Monochloro- and hydroxy-pyrimidinesIncompletely cyclized intermediates, N-ethylated byproducts
Scalability Issues Highly exothermic reaction with POCl₃, requiring careful temperature control.[1]Handling of sodium ethoxide, multiple unit operations.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and validation. The following are representative protocols for the key transformations and analytical validations.

Route 1: Synthesis from 5-Ethyluracil

This one-step process involves the direct chlorination of 5-ethyluracil.

Procedure:

  • In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, charge 5-ethyluracil (1.0 eq).

  • Under an inert atmosphere (e.g., nitrogen), slowly add phosphorus oxychloride (5-10 eq) at a controlled temperature below 20°C.[1]

  • After complete addition, add N,N-dimethylaniline (1.0-1.2 eq) dropwise.

  • Slowly heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours, monitoring the reaction progress by HPLC.[1][2]

  • After completion, cool the mixture and carefully quench by slowly adding it to crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate to a pH of 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by vacuum distillation or recrystallization.

Analytical Validation Protocol: High-Performance Liquid Chromatography (HPLC)

Validation of the analytical method is essential to ensure the reliability of quality control results.[3]

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

Validation Parameters:

ParameterAcceptance CriteriaTypical Results
Linearity (r²) ≥ 0.990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.03 µg/mL

This data is illustrative and may vary based on the specific instrumentation and conditions.

Mandatory Visualizations

To better understand the processes, the following diagrams illustrate the synthesis pathway and the analytical workflow.

Synthesis_Pathway cluster_route1 Route 1 cluster_route2 Route 2 5-Ethyluracil 5-Ethyluracil 2,4-Dichloro-5-ethylpyrimidine_R1 This compound 5-Ethyluracil->2,4-Dichloro-5-ethylpyrimidine_R1 POCl3, N,N-Dimethylaniline Diethyl_ethylmalonate Diethyl ethylmalonate Barbituric_acid_derivative 5-Ethylbarbituric acid Diethyl_ethylmalonate->Barbituric_acid_derivative Urea, NaOEt 2,4-Dichloro-5-ethylpyrimidine_R2 This compound Barbituric_acid_derivative->2,4-Dichloro-5-ethylpyrimidine_R2 POCl3

Caption: Comparative synthesis pathways for this compound.

Analytical_Workflow Sample_Preparation Sample Preparation (Dilution in Mobile Phase) HPLC_Analysis HPLC Analysis (C18 Column) Sample_Preparation->HPLC_Analysis Data_Acquisition Data Acquisition (UV Detection at 254 nm) HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Validation_Checks Validation Checks (Linearity, Accuracy, Precision) Peak_Integration->Validation_Checks Report Final Report Validation_Checks->Report

Caption: Experimental workflow for HPLC validation.

Logical_Comparison cluster_criteria Goal Select Optimal Scale-Up Route for This compound Criteria Evaluation Criteria Goal->Criteria Route1 Route 1: From 5-Ethyluracil Criteria->Route1 Assess Route2 Route 2: From Diethyl ethylmalonate Criteria->Route2 Assess Cost Cost Criteria->Cost Yield Yield Criteria->Yield Safety Safety Criteria->Safety Purity Purity Criteria->Purity Decision Decision Matrix Route1->Decision Route2->Decision

Caption: Logical relationship for synthesis route selection.

Conclusion

The choice between the presented synthetic routes for the scale-up of this compound will depend on a careful evaluation of process safety, cost of goods, and desired purity profile. Route 1 offers a more direct path with a higher overall yield, but requires stringent control of the exothermic chlorination step. Route 2, while longer, may offer advantages in terms of starting material cost and avoidance of highly energetic reactions. Rigorous analytical validation is non-negotiable to ensure the quality and consistency of the final product, with HPLC being a robust method for this purpose. This guide provides a foundational framework for process chemists and engineers to make informed decisions for the successful and safe scale-up of this important pharmaceutical intermediate.

References

Safety Operating Guide

Safe Disposal of 2,4-Dichloro-5-ethylpyrimidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,4-Dichloro-5-ethylpyrimidine, a halogenated pyrimidine derivative, is crucial for maintaining laboratory safety and environmental protection. This compound should be treated as hazardous waste, and its disposal must adhere to strict protocols to mitigate risks. Improper disposal, such as discarding it with regular trash or pouring it down the drain, is strictly prohibited for this class of chemicals.[1] Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.[1]

Immediate Safety and Handling

Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE) to prevent skin and eye contact, as well as inhalation.[1] This compound is considered a hazardous substance and can cause severe burns and serious eye damage.[2]

Essential Safety and Personal Protective Equipment

PPE CategorySpecificationFirst Aid Measures
Eye Protection Tight-sealing safety goggles or a face shield where splashing is a risk.[1]In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are compatible with chlorinated compounds.[1]If skin or hair contact occurs, immediately flush the body and clothes with large amounts of water. Remove all contaminated clothing and wash skin and hair with running water.[2]
Body Protection A laboratory coat or other protective clothing to prevent skin exposure.[1]Immediately change contaminated clothing. Apply preventive skin protection. Wash hands and face after working with the substance.
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust/aerosols are generated.[1]If inhaled, remove the person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[3]
Ingestion Do not eat, drink, or smoke when using this product.[3]If swallowed, rinse your mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[3]

Step-by-Step Disposal Procedure

The disposal of this compound should be a systematic process, treating all waste containing this chemical as hazardous.

  • Waste Identification and Segregation :

    • Treat all this compound waste, including contaminated materials like gloves, wipes, and silica gel, as hazardous waste.[1]

    • This compound is classified as halogenated organic waste due to the presence of chlorine. It is critical to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal by specialized waste management services.[1]

  • Container Selection and Labeling :

    • Use a designated, compatible, and properly sealed hazardous waste container.[1] Plastic containers are often preferred over glass to minimize the risk of breakage.[1]

    • The container must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard symbols (e.g., "Corrosive," "Hazardous Waste").[1] The label should also include the name of the principal investigator or laboratory supervisor.[1]

  • Waste Accumulation and Storage :

    • Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be near the point of generation and under the control of the laboratory personnel.[1]

    • Utilize secondary containment to capture any potential leaks.[1]

  • Disposal of Empty Containers :

    • An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[1]

    • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[1]

    • After triple-rinsing, air-drying, and defacing all labels, the container may be disposed of as regular trash, although institutional policies may vary and should be consulted.[1]

  • Disposal Request and Pickup :

    • Once the waste container is full (not exceeding 90% capacity), or if it is no longer being used, a pickup should be requested from the institution's EHS department or their designated hazardous waste contractor.[4]

Disposal Workflow Diagram

Workflow for the Disposal of this compound cluster_prep Preparation cluster_containment Containment & Labeling cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal cluster_empty Empty Container Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Identify all this compound Waste (Pure compound, contaminated materials, rinsate) A->B C Select a compatible, sealed hazardous waste container B->C K Triple-rinse empty container with a suitable solvent B->K For Empty Containers D Label container with: - Full Chemical Name - 'Hazardous Waste' - Hazard Symbols - PI/Lab Supervisor Name C->D E Segregate from non-halogenated waste D->E F Place waste in the labeled container E->F G Store in a designated satellite accumulation area with secondary containment F->G H Container is full (<90%) or no longer in use G->H I Request pickup from Institutional EHS Department H->I J EHS handles final disposal (e.g., incineration) I->J L Collect rinsate as hazardous waste K->L M Deface labels and dispose of container per institutional policy K->M L->F Add to waste

Caption: Disposal workflow for this compound.

In the event of a spill, immediately evacuate the area and remove all ignition sources.[2] Clean up spills using dry procedures to avoid generating dust, and wear appropriate protective equipment.[5] Collect the spilled material in a suitable, labeled container for waste disposal.[5] All waste must be handled in accordance with local, state, and federal regulations.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-5-ethylpyrimidine
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-5-ethylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.